Dimethyl citraconate
説明
Structure
3D Structure
特性
IUPAC Name |
dimethyl (E)-2-methylbut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031523 | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-53-8, 617-54-9 | |
| Record name | Dimethyl mesaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Citraconate from Citraconic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl citraconate, a valuable chemical intermediate, from citraconic anhydride (B1165640) and methanol (B129727). The synthesis proceeds via an acid-catalyzed esterification reaction. This document outlines the reaction principles, a detailed experimental protocol, and methods for purification and characterization of the final product.
Reaction Principle
The synthesis of this compound from citraconic anhydride is an example of an acid-catalyzed nucleophilic acyl substitution. The reaction involves the opening of the cyclic anhydride ring by methanol, which acts as a nucleophile. An acid catalyst, typically a strong mineral acid like sulfuric acid, protonates a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbons. Methanol then attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the other carboxyl group as a leaving group, which is then esterified in a second step, ultimately yields the desired product, this compound.
Experimental Protocol
Materials:
-
Citraconic Anhydride (C₅H₄O₃)
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., boric acid)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvents for extraction (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve citraconic anhydride (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is in the range of 4-8 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
To the remaining aqueous residue, add a suitable organic solvent for extraction (e.g., diethyl ether).
-
Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
-
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product. Please note that the yield is an estimate based on related syntheses and may vary depending on the specific reaction conditions.
| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
| Citraconic Anhydride | 112.08 | 1.247 | 213-214 | 7-8 |
| Methanol | 32.04 | 0.792 | 64.7 | -97.6 |
| This compound | 158.15 | 1.11 | 205-206 | - |
Note: The yield of this reaction is anticipated to be in the range of 70-90% based on analogous esterification reactions.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 300 MHz): δ (ppm) 5.87 (q, 1H, J=1.6 Hz, =CH-), 3.83 (s, 3H, -OCH₃), 3.72 (s, 3H, -OCH₃), 2.06 (d, 3H, J=1.6 Hz, -CH₃).[1]
-
¹³C NMR (CDCl₃): The spectrum would show characteristic peaks for the carbonyl carbons, the olefinic carbons, the methyl carbons of the ester groups, and the vinylic methyl carbon.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹) and C=C stretching of the alkene (around 1640-1680 cm⁻¹).
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of this compound.
Experimental Workflow
The logical flow of the synthesis and purification process can be visualized as follows:
Caption: Workflow for the synthesis and purification of this compound.
This guide provides a foundational understanding and a practical, albeit generalized, protocol for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety procedures should be strictly followed throughout the experiment.
References
Unveiling the Synthesis of Dimethyl Citraconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary mechanisms and experimental procedures for the formation of dimethyl citraconate, a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This document provides a comprehensive overview of the key synthetic pathways, including detailed experimental protocols and quantitative data, to facilitate its application in research and development.
Introduction
This compound, the dimethyl ester of citraconic acid, is a versatile α,β-unsaturated dicarbonyl compound. Its structure, featuring a cis-alkene geometry and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations and a target for biological studies. Understanding the precise mechanisms of its formation is crucial for optimizing its synthesis and exploring its potential applications. This guide will explore the two primary routes to this compound: the direct esterification of citraconic acid or its anhydride (B1165640), and the isomerization of dimethyl itaconate.
Synthesis of Precursors
A common and efficient pathway to this compound begins with the synthesis of its precursor, citraconic anhydride.
Synthesis of Citraconic Anhydride from Itaconic Anhydride
Citraconic anhydride can be readily prepared from the isomerization of itaconic anhydride. This process typically involves a rapid distillation at atmospheric pressure.[1]
Experimental Protocol:
-
250 grams of itaconic anhydride is placed in a 500-cc modified Claisen flask equipped with a 15-cm fractionating column.
-
The apparatus is set up for distillation at atmospheric pressure.
-
The itaconic anhydride is heated rapidly. The initial distillate, collected below 200°C, consists of water and other decomposition byproducts and should be discarded.
-
The fraction distilling between 200-215°C is collected as crude citraconic anhydride.
-
For further purification, the crude product can be redistilled under reduced pressure.
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| Initial Distillation | Crude Citraconic Anhydride | 68-72 | 5.5-6 | - |
| Redistillation | Pure Citraconic Anhydride | 62-66 | 7-8 | 105-110/22 |
Table 1: Quantitative data for the synthesis of citraconic anhydride.[1]
Synthesis of Citraconic Acid from Citraconic Anhydride
Citraconic acid can be obtained by the hydrolysis of citraconic anhydride.[1]
Experimental Protocol:
-
To 22.4 g (0.2 mole) of pure citraconic anhydride in a 100-cc beaker, add 4 cc (0.22 mole) of distilled water.
-
The mixture is stirred on a hot plate until a homogeneous solution is formed.
-
The beaker is covered with a watch glass and allowed to stand for 48 hours, during which the mixture will solidify.
-
For purification, the solid is finely ground, washed with 50 cc of cold benzene, and dried.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| Crude Citraconic Acid | ~100 | 87-89 |
| Purified Citraconic Acid | 94 | 92-93 |
Table 2: Quantitative data for the synthesis of citraconic acid.[1]
Formation of this compound
Esterification of Citraconic Anhydride or Citraconic Acid
The most direct route to this compound is through the esterification of citraconic anhydride or citraconic acid with methanol. This reaction typically proceeds via an acid-catalyzed mechanism, such as the Fischer esterification.
Reaction Scheme:
References
Spectroscopic Characterization of Dimethyl Citraconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of dimethyl citraconate, a molecule of interest in various chemical and biomedical research fields. This document summarizes key spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures. This compound, the dimethyl ester of citraconic acid, is a known NRF2 activator with potential therapeutic applications in inflammatory conditions.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and quality control in research and development.
Molecular and Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 617-54-9), including ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) | Solvent | Reference |
| =CH | 5.867 | CDCl₃ | [2] |
| OCH₃ | 3.827 | CDCl₃ | [2] |
| OCH₃ | 3.724 | CDCl₃ | [2] |
| C-CH₃ | 2.064 | CDCl₃ | [2] |
Note: The two OCH₃ signals may be interchangeable.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) | Solvent | Reference |
| C=O | 167.1 | CDCl₃ | [3] |
| C=O | 165.2 | CDCl₃ | [3] |
| =C(CH₃) | 143.5 | CDCl₃ | [3] |
| =CH | 119.3 | CDCl₃ | [3] |
| OCH₃ | 52.4 | CDCl₃ | [3] |
| OCH₃ | 51.6 | CDCl₃ | [3] |
| C-CH₃ | 14.1 | CDCl₃ | [3] |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment | Reference |
| 158 | 2.6 | [M]⁺ | [4] |
| 127 | 100.0 | [M-OCH₃]⁺ | [4] |
| 99 | 22.0 | [M-COOCH₃]⁺ | [4] |
| 59 | 36.3 | [COOCH₃]⁺ | [4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) operating at a field strength of 300 MHz or higher for ¹H nuclei.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Experimental Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Signaling Pathway Activation
Recent studies have highlighted the role of this compound as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. The activation of NRF2 by this compound involves its ability to modify key cysteine residues on KEAP1, the primary negative regulator of NRF2. This modification leads to the dissociation of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes.
The diagram below illustrates the logical relationship in the NRF2 activation pathway by this compound.
Caption: NRF2 Activation by this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Data Analysis of Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl citraconate. This document outlines the structural elucidation of the molecule through detailed data interpretation, presents standardized experimental protocols for data acquisition, and offers a visual representation of the molecular assignments.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique nucleus in the molecule.
¹H NMR Data
Two datasets are presented, reflecting common deuterated solvents used in NMR spectroscopy.
Table 1: ¹H NMR Spectral Data of this compound
| Assignment | Chemical Shift (δ) in CCl₄ (ppm) [1] | Multiplicity | Coupling Constant (J) (Hz) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Coupling Constant (J) (Hz) [1] |
| =C-H | 5.77 | Quartet (q) | -1.64 | 5.867 | Quartet (q) | -1.6 |
| =C-CH₃ | 2.03 | Doublet (d) | -1.64 | 2.064 | Doublet (d) | -1.6 |
| -OCH₃ | 3.72 | Singlet (s) | - | 3.827 | Singlet (s) | - |
| -OCH₃ | 3.68 | Singlet (s) | - | 3.724 | Singlet (s) | - |
Note: The assignments for the two methoxy (B1213986) (-OCH₃) groups may be interchangeable.
¹³C NMR Data
Disclaimer: Experimental ¹³C NMR data for this compound was not publicly available in the searched resources. The following data is a prediction generated using a reliable online NMR prediction tool and should be used as a reference. For definitive assignment, experimental verification is recommended.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Assignment | Predicted Chemical Shift (δ) (ppm) |
| C=O (ester) | ~167 |
| C=O (ester) | ~165 |
| =C-CO | ~140 |
| =CH-CO | ~120 |
| -OCH₃ | ~52 |
| -OCH₃ | ~51 |
| =C-CH₃ | ~15 |
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄)). For referencing purposes, the solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.
¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium (B1214612) signal from the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.
-
Parameter Setting:
-
Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements.
-
Spectral Width: Typically set to a range of -2 to 12 ppm.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Initiate the acquisition sequence.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate all peaks to determine the relative number of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Parameter Setting:
-
Experiment Type: A standard proton-decoupled ¹³C experiment is typically used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to a range of 0 to 220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is common.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the solvent peak or TMS.
-
Visualization of NMR Assignments
The following diagram illustrates the logical relationship between the molecular structure of this compound and its ¹H and ¹³C NMR spectral data.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl citraconate, the dimethyl ester of citraconic acid, is a valuable synthetic intermediate and an active area of research for its potential therapeutic applications. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role as an activator of the NRF2 signaling pathway. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.
Core Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature. It is recognized by its CAS number 617-54-9. The fundamental properties of this compound are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Form | Oil / Liquid | |
| Boiling Point | 210-211 °C at 760 mmHg | |
| Density / Specific Gravity | 1.11 - 1.112 g/cm³ | |
| Refractive Index | 1.4460 - 1.4490 | |
| Flash Point | 91.5 - 92 °C | |
| Vapor Pressure | 0.192 mmHg at 25 °C (estimated) | |
| logP (o/w) | 0.849 (estimated) |
Table 2: Solubility and Spectral Data of this compound
| Property | Value | Source(s) |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ 5.867 (q), 3.827 (s), 3.724 (s), 2.064 (d) ppm | |
| ¹³C NMR (CDCl₃) | Spectral data available | |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 158. Key fragments: 127, 99, 59. | |
| Infrared (IR) Spectrum | Data available for CCl₄ solution and liquid film |
Synthesis and Characterization: Experimental Protocols
This compound is a useful synthetic intermediate for various natural products and acyclic alkanes. Its synthesis is typically achieved through the esterification of citraconic acid or its anhydride (B1165640).
Synthesis of this compound via Esterification
This protocol is based on the general principles of Fischer esterification, a common method for producing esters from carboxylic acids and alcohols.
Objective: To synthesize this compound from citraconic anhydride and methanol.
Materials:
-
Citraconic anhydride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend citraconic anhydride in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 18 hours, as in a similar synthesis) to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297). Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar Rxi-5ms or similar).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
GC Method:
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Begin at a low temperature (e.g., 40-60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~300 °C.
-
Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Data Analysis:
-
The retention time of the major peak in the gas chromatogram is characteristic of this compound under the specified conditions.
-
The mass spectrum of this peak should show a molecular ion peak at m/z = 158 and a fragmentation pattern consistent with the structure of this compound. Purity is estimated by the relative area of the main peak.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 300-500 MHz).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a reference standard like tetramethylsilane (B1202638) (TMS).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Expected signals include: a quartet for the vinyl proton, a doublet for the methyl group on the double bond, and two singlets for the two non-equivalent methoxy (B1213986) groups.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon environments, including the carbonyl carbons, sp² carbons of the double bond, methoxy carbons, and the methyl carbon.
-
-
Data Analysis:
-
Compare the observed chemical shifts, multiplicities (splitting patterns), and integration values with established literature values for this compound to confirm the structure.
-
Biological Activity and Signaling Pathway
Recent studies have identified this compound (DMC) as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a critical transcription factor that regulates cellular defense against oxidative stress and inflammation.
The NRF2 Activation Pathway by this compound
Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. This compound, as an electrophilic compound, can modify cysteine residues on KEAP1. This modification disrupts the NRF2-KEAP1 interaction.
Mechanism of Action:
-
KEAP1 Modification: this compound enters the cell and modifies KEAP1.
-
NRF2 Release: This modification leads to the dissociation of NRF2 from KEAP1, preventing its degradation.
-
Nuclear Translocation: Stabilized NRF2 translocates from the cytoplasm into the nucleus.
-
ARE Binding & Gene Transcription: In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
-
Antioxidant and Anti-inflammatory Response: This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes and anti-inflammatory mediators. This cellular response helps to restrict the accumulation of reactive oxygen species (ROS) and reduce inflammation.
The therapeutic potential of this pathway is significant, with research showing that local administration of this compound can alleviate periodontal destruction in animal models by activating this NRF2 cascade.
Caption: Activation of the NRF2 pathway by this compound.
Reactivity and Safety
Reactivity:
-
As an unsaturated ester, this compound can participate in addition reactions across the double bond.
-
The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding methanol and citraconic acid.
-
It can act as a dienophile in Diels-Alder reactions.
Safety Information:
-
Hazards: Combustible liquid. May cause skin and eye irritation.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area and keep away from heat and open flames.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental use, always refer to the latest Safety Data Sheet (SDS) and relevant published literature.
A Technical Guide to Dimethyl Citraconate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethyl citraconate, a molecule of growing interest in both chemical synthesis and biomedical research. This document details its fundamental properties, outlines key experimental methodologies, and explores its biological significance, particularly its role as an activator of the NRF2 signaling pathway.
Core Properties of this compound
This compound, also known as dimethyl methylmaleate, is the dimethyl ester of citraconic acid. Its fundamental chemical and physical properties are summarized below.
Chemical Identification
| Identifier | Value |
| CAS Number | 617-54-9[1][2][3] |
| Molecular Formula | C₇H₁₀O₄[1][3] |
| IUPAC Name | dimethyl (Z)-2-methylbut-2-enedioate[1] |
| Synonyms | Dimethyl methylmaleate, Citraconic acid dimethyl ester[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 158.15 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 210-211 °C[2][4] |
| Density | Approximately 1.11 g/cm³ |
| Flash Point | 91.11 °C (196.00 °F)[2] |
| Solubility | Very soluble in ethanol, ether, and acetone[4] |
Molecular Structure
The structure of this compound features a carbon-carbon double bond with a Z (cis) configuration of the two carboxyl groups.
Experimental Protocols
Synthesis of this compound
Materials:
-
Citraconic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citraconic acid in an excess of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive method for the quantification of this compound in biological samples can be adapted from established protocols for its isomers.
Sample Preparation:
-
Extraction: For plasma or whole blood samples, perform a protein precipitation and extraction step using a cold organic solvent mixture, such as acetonitrile/methanol.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatography: Use a suitable reversed-phase HPLC column for separation. A gradient elution with mobile phases such as water and methanol, both with a small percentage of formic acid, is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
Investigation of NRF2 Activation in Cell Culture
The biological activity of this compound as an NRF2 activator can be assessed in various cell types, such as scleral fibroblasts or macrophages.
Cell Culture and Treatment:
-
Culture primary cells or cell lines in appropriate media and conditions.
-
For experiments, treat the cells with a specific concentration of this compound (e.g., 150 µmol/L) or a vehicle control (e.g., PBS) for a defined period (e.g., 3 hours).
-
In some experimental setups, cells may be subsequently challenged with a stimulus, such as hypoxia or lipopolysaccharide (LPS), for a further incubation period (e.g., 48 hours).
Analytical Methods:
-
Western Blot: Analyze the protein expression of NRF2 and its downstream targets (e.g., NQO1, HO-1) as well as other relevant proteins (e.g., COL1A1, MMP2).
-
qRT-PCR: Measure the mRNA expression levels of NRF2-responsive genes.
-
Immunofluorescence Staining: Visualize the nuclear translocation of NRF2, a key step in its activation, using microscopy.
Biological Activity and Signaling Pathway
This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[5] NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a protective role against oxidative stress and inflammation.
The proposed mechanism of action involves the stabilization of NRF2 and its translocation to the nucleus, leading to the transcription of target genes. This has been shown to have therapeutic potential in conditions such as periodontitis and may play a role in scleral remodeling.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or with a local exhaust system. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[8]
-
This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the primary literature is recommended.
References
- 1. This compound | C7H10O4 | CID 5355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound Alleviates Periodontitis via Activating the NRF2 Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The experimental study on the effect of the NRF2 activator dimethyl itaconate on hypoxia-induced scleral fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of Dimethyl Citraconate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl citraconate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed experimental framework for determining precise solubility values.
Introduction to this compound
This compound, with the chemical formula C₇H₁₀O₄, is the dimethyl ester of citraconic acid.[1] It is a colorless to pale yellow liquid with a fruity odor.[2] This compound is utilized in polymer chemistry as a monomer or crosslinking agent and has been investigated for its potential biological activities.[2] A thorough understanding of its solubility is critical for its application in various fields, including chemical synthesis and formulation development.
Solubility of this compound
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, qualitative descriptions and some specific data points are available.
Table 1: Qualitative and Limited Quantitative Solubility of this compound
| Solvent | Solubility Description | Quantitative Data (at specified temperature) |
| Ethanol | Very Soluble[3], Soluble[4] | - |
| Ether | Very Soluble[3] | - |
| Acetone | Very Soluble[3] | - |
| Water | Insoluble[4] | 28,600 mg/L at 15 °C[4] |
It is generally noted to be soluble in organic solvents.[2]
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (chemically compatible with the solvent)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface and away from the bottom of the vial.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Sample Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent and Solute: this compound is a moderately polar molecule. According to the "like dissolves like" principle, it is expected to have higher solubility in solvents with similar polarity.
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. The quantitative effect of temperature on solubility needs to be determined experimentally.
-
Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is crucial for obtaining accurate data.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of common organic solvents is sparse in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. By following the outlined methodology, researchers can generate reliable and accurate solubility data, which is essential for the effective use of this compound in various scientific and industrial applications. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
Theoretical Insights into the Reactivity of Dimethyl Citraconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl citraconate, a die-ester of citraconic acid, presents a versatile platform for chemical synthesis due to its trifunctional nature, incorporating a carbon-carbon double bond and two ester moieties. Understanding its reactivity is paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, with a focus on cycloaddition, Michael addition, and polymerization reactions. Due to a scarcity of direct theoretical investigations on this compound, this guide leverages computational studies on analogous compounds, namely dimethyl maleate (B1232345) and citraconic anhydride (B1165640), to provide a representative understanding of its chemical behavior. This document summarizes key quantitative data, details relevant computational methodologies, and visualizes reaction pathways to facilitate further research and application.
Introduction
This compound is the (Z)-isomer of dimethyl mesaconate and a structural isomer of dimethyl itaconate. Its unique stereochemistry and electronic properties, conferred by the methyl group and two electron-withdrawing ester groups on the double bond, dictate its reactivity profile. Theoretical and computational chemistry provide powerful tools to elucidate the mechanisms, kinetics, and thermodynamics of chemical reactions involving such molecules. This guide synthesizes the available theoretical data to offer a predictive framework for the reactivity of this compound.
Core Reactivity Profiles: A Theoretical Perspective
The reactivity of this compound is primarily governed by the electrophilicity of its carbon-carbon double bond, which is influenced by the resonance and inductive effects of the two ester groups. Theoretical studies on analogous systems suggest that this compound can participate in a variety of reactions, including cycloadditions, nucleophilic additions, and polymerizations.
Cycloaddition Reactions
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. This compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.
A key aspect of the Diels-Alder reaction with unsymmetrical dienophiles like this compound is regioselectivity. Theoretical studies on the reaction of citraconic anhydride with substituted anthracenes have shown a preference for the ortho regioisomer. This selectivity is often rationalized by analyzing the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) and steric interactions in the transition state.
Theoretical studies on the [3+2] cycloaddition of nitrones to dimethyl maleate, the (E)-isomer of this compound, provide valuable quantitative data. These studies, employing DFT methods, have calculated the activation enthalpies for both endo and exo approaches.
Table 1: Calculated Activation Enthalpies for the [3+2] Cycloaddition of N-Methyl-C-phenylnitrone with Dimethyl Maleate (Analog for this compound)
| Stereochemical Pathway | Activation Enthalpy (kcal/mol) |
| endo | 8.13 |
| exo | 9.17 |
Data extrapolated from studies on dimethyl maleate.
These findings suggest that the reaction is kinetically controlled, with a slight preference for the endo product. The asynchronous nature of the bond formation in the transition state is a common feature in such reactions.
Michael Addition
The electron-deficient double bond of this compound makes it a good acceptor for Michael additions. An experimental study has reported the Michael addition of nitroalkanes to this compound, proceeding through an initial isomerization to the more reactive dimethyl mesaconate.
From a theoretical standpoint, the reaction mechanism can be investigated using DFT to model the nucleophilic attack on the β-carbon of the double bond. The transition state for this step would reveal the geometric requirements and the activation barrier for the reaction. Computational analysis can also shed light on the thermodynamics of the initial isomerization step from the citraconate to the mesaconate form.
Polymerization
The radical polymerization of dialkyl citraconates is generally considered to be sluggish compared to their fumarate (B1241708) and maleate counterparts due to steric hindrance from the methyl group. Theoretical studies on the radical polymerization of related monomers like dialkyl itaconates and fumarates can provide insights. The key parameters governing polymerization, such as the propagation and termination rate constants, can be estimated using computational methods. Such studies often involve calculating the stability of the propagating radical and the transition state energies for monomer addition.
Experimental Protocols: Computational Methodologies
The theoretical investigation of the reactivity of molecules like this compound typically involves the following computational protocol:
-
Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates are optimized using a suitable level of theory and basis set. A common choice is DFT with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.
-
Transition State Searching: The transition state (TS) geometry for each elementary step of the reaction is located. This is often the most challenging part of the calculation. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the effect of the solvent.
-
Analysis of Electronic Properties: Various analyses can be performed on the calculated wavefunctions to gain deeper insights into the reactivity. These include Natural Bond Orbital (NBO) analysis for charge distribution and Frontier Molecular Orbital (FMO) analysis to understand orbital interactions.
Visualizing Reaction Pathways and Workflows
Visual representations of reaction mechanisms and computational workflows are crucial for understanding complex chemical processes.
Conclusion and Future Directions
This technical guide has provided a theoretical overview of the reactivity of this compound by drawing upon computational studies of analogous molecules. The analysis suggests that this compound is a versatile substrate for various organic reactions, including cycloadditions and Michael additions, although its reactivity in polymerization may be limited by steric factors.
Future theoretical work should focus on direct computational studies of this compound to provide more accurate quantitative data on its reactivity. Specifically, a detailed investigation of its Diels-Alder reactions with various dienes, a comprehensive analysis of the Michael addition with different nucleophiles, and a theoretical exploration of its copolymerization potential would be highly valuable for advancing its application in drug development and materials science. The methodologies and preliminary data presented in this guide serve as a foundation for such future investigations.
The Discovery and Historical Synthesis of Dimethyl Citraconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl citraconate, the dimethyl ester of citraconic acid, has garnered significant interest in recent years, particularly within the biomedical field, for its role as a potent activator of the NRF2 signaling pathway. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. This document serves as a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Introduction: From Pyrocitric Acid to a Modern Signaling Modulator
The story of this compound is intrinsically linked to the 19th-century exploration of "pyrocitric acids," a group of isomeric acids produced by the dry distillation of citric acid. In 1830, the French chemist Pierre Robiquet first observed the formation of a crystalline sublimate upon heating citric acid, which was later identified as a mixture of what we now know as citraconic anhydride (B1165640), itaconic acid, and mesaconic acid.
It was the German chemist Rudolph Fittig and his contemporaries in the latter half of the 19th century who meticulously unraveled the structures and reactivities of these pyrocitric acids. While a definitive first synthesis of this compound is not prominently documented as a landmark discovery, its preparation would have been a logical extension of the extensive studies on citraconic acid and the well-established esterification methods of the time, such as the Fischer-Speier esterification developed in 1895. Early preparations likely involved the direct acid-catalyzed esterification of citraconic acid with methanol (B129727) or the reaction of citraconic anhydride with methanol.
Historical Synthesis Methods
Two primary historical routes to this compound can be inferred from the chemical literature of the late 19th and early 20th centuries: the direct esterification of citraconic acid and the alcoholysis of citraconic anhydride.
Fischer-Speier Esterification of Citraconic Acid
The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This method would have been a straightforward approach to synthesizing this compound from citraconic acid.
Experimental Protocol:
-
Preparation of Citraconic Acid: Citraconic acid can be prepared from the hydrolysis of citraconic anhydride. In a beaker, 22.4 g (0.2 mole) of pure citraconic anhydride is treated with 4.0 mL (0.22 mole) of distilled water. The mixture is gently heated and stirred on a hot plate until a homogeneous solution is formed. The beaker is then covered and allowed to stand for 48 hours, during which time the citraconic acid crystallizes. The resulting solid is ground, washed with cold benzene, and dried to yield pure citraconic acid.
-
Esterification: To a round-bottom flask containing a solution of citraconic acid in an excess of methanol, a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or hydrogen chloride gas, is added.
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup and Purification: After cooling, the excess methanol is removed by distillation. The residue is then diluted with an organic solvent, such as diethyl ether, and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated. The crude this compound is then purified by fractional distillation under reduced pressure.
Synthesis from Citraconic Anhydride and Methanol
The reaction of an acid anhydride with an alcohol to form an ester is a highly efficient method. This route offers the advantage of not producing water as a byproduct, thus avoiding the equilibrium limitations of the Fischer-Speier esterification.
Experimental Protocol:
-
Preparation of Citraconic Anhydride: Citraconic anhydride can be obtained by the rapid distillation of itaconic anhydride at atmospheric pressure. The fraction distilling between 200–215 °C is collected as crude citraconic anhydride, which can be further purified by vacuum distillation.
-
Reaction: Citraconic anhydride is dissolved in an excess of anhydrous methanol. The reaction can be catalyzed by the addition of a small amount of a strong acid, although the reaction can also proceed, albeit more slowly, without a catalyst.
-
Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to increase the reaction rate.
-
Purification: The excess methanol is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.
Quantitative Data on Historical Synthesis
The yields for these historical syntheses would have varied depending on the specific conditions and the purity of the starting materials. Based on analogous reactions from the period and modern reconstructions of these methods, the following quantitative data can be estimated.
| Synthesis Method | Starting Material | Reagents | Typical Yield (%) | Key Parameters |
| Fischer-Speier Esterification | Citraconic Acid | Methanol, H₂SO₄ (catalyst) | 60-80 | Reflux temperature, excess methanol to shift equilibrium, reaction time (several hours) |
| Alcoholysis of Anhydride | Citraconic Anhydride | Methanol | >90 | Room temperature or gentle heating, anhydrous conditions |
| Modern Industrial (from Dimethyl Itaconate precursor) | Itaconic Acid | Methanol, Acid Catalyst, Isomerization | High | Multi-step process involving esterification and subsequent isomerization. |
Experimental Workflow
The general workflow for the historical synthesis and purification of this compound can be visualized as follows:
Caption: General experimental workflow for the synthesis of this compound.
Biological Significance: Activation of the NRF2 Signaling Pathway
This compound is an electrophilic molecule that can activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1] This pathway plays a crucial role in cellular protection and has emerged as a significant target in drug development for a variety of diseases.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins.
Caption: Activation of the NRF2 pathway by this compound.
Spectroscopic Data
The identity and purity of this compound are confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (q, 1H, vinylic proton), ~3.7 (s, 3H, methoxy (B1213986) protons), ~3.6 (s, 3H, methoxy protons), ~2.1 (d, 3H, methyl protons). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~167 (C=O), ~165 (C=O), ~140 (quaternary vinylic carbon), ~120 (vinylic CH), ~52 (methoxy carbons), ~15 (methyl carbon). |
| IR (neat) | ν (cm⁻¹): ~2950 (C-H stretch), ~1720 (C=O stretch, strong), ~1650 (C=C stretch), ~1250 (C-O stretch). |
| Mass Spec (EI) | m/z (%): 158 (M⁺), 127 ([M-OCH₃]⁺), 99, 59. |
Conclusion
From its origins in the early investigations of pyrocitric acids to its contemporary role as a modulator of cellular signaling pathways, this compound has a rich chemical history. The historical synthesis methods, primarily the Fischer-Speier esterification and the alcoholysis of its anhydride, laid the groundwork for the preparation of this and other esters. Today, with a deeper understanding of its biological activities, particularly its ability to activate the NRF2 pathway, this compound and its analogs are promising candidates for further research and development in the pharmaceutical and biomedical sciences. This guide provides a foundational understanding of the chemical history and synthesis of this important molecule, offering valuable context for researchers and professionals in the field.
References
An In-depth Technical Guide to the Isomeric Forms and Relative Stabilities of Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of dimethyl citraconate, focusing on their relative thermodynamic stabilities. The principles discussed are foundational for understanding the behavior of these molecules in various chemical and biological systems, which is of paramount importance in fields such as medicinal chemistry and materials science. This document outlines the theoretical basis for stability differences, presents relevant data, details experimental protocols for stability determination, and provides visual representations of key concepts.
Isomeric Forms of this compound
This compound is the dimethyl ester of citraconic acid. It possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two isomers are:
-
This compound ((Z)-dimethyl 2-methylbut-2-enedioate): This is the cis isomer, where the two methoxycarbonyl groups are on the same side of the double bond.
-
Dimethyl Mesaconate ((E)-dimethyl 2-methylbut-2-enedioate): This is the trans isomer, where the two methoxycarbonyl groups are on opposite sides of the double bond.
The stability of these isomers is primarily dictated by steric hindrance between the substituent groups.
Thermodynamic Stability of Isomers
In acyclic alkenes, the trans isomer is generally more thermodynamically stable than the cis isomer. This is because the bulky substituent groups in the cis configuration are closer to each other, leading to steric strain from van der Waals repulsion. In the trans configuration, these groups are further apart, minimizing this unfavorable interaction.
This principle is well-established for the analogous compounds, dimethyl maleate (B1232345) (cis) and dimethyl fumarate (B1241708) (trans).[1][2] Dimethyl fumarate is significantly more stable than dimethyl maleate.[1][2] The same principle applies to this compound and dimethyl mesaconate. The methyl group attached to the double bond in both isomers increases the steric crowding in the cis form even further compared to dimethyl maleate. Therefore, dimethyl mesaconate is predicted to be the more thermodynamically stable isomer .
Quantitative Stability Data
Direct thermodynamic data for this compound and dimethyl mesaconate are not as widely reported as for their non-methylated analogs. However, the data for dimethyl maleate and dimethyl fumarate provide a strong indication of the expected differences.
| Property | Dimethyl Maleate (cis) | Dimethyl Fumarate (trans) | This compound (cis) | Dimethyl Mesaconate (trans) |
| Molar Mass ( g/mol ) | 144.13 | 144.13 | 158.15 | 158.15 |
| Melting Point (°C) | -19 | 102-105 | - | - |
| Boiling Point (°C) | 205 | 192 | - | - |
| Density (g/mL at 20°C) | 1.153 | 1.37 (solid) | - | - |
| Heat of Combustion (kJ/mol) | -2988.2 ± 1.2 | -2965.2 ± 1.2 | Data not readily available | Data not readily available |
| Standard Enthalpy of Formation (gas, kJ/mol) | -624.5 ± 1.5 | -647.5 ± 1.5 | Data not readily available | Data not readily available |
Data for dimethyl maleate and dimethyl fumarate sourced from various chemical databases.
The lower heat of combustion and more negative enthalpy of formation for dimethyl fumarate clearly indicate its greater thermodynamic stability compared to dimethyl maleate. A similar, if not more pronounced, difference is expected between dimethyl mesaconate and this compound.
Experimental Determination of Isomeric Stability
Several experimental and computational methods can be employed to determine the relative thermodynamic stability of isomers.
Heat of Combustion Analysis
Principle: The relative thermodynamic stability of isomers can be determined by comparing their standard enthalpies of combustion.[3][4] The more stable isomer will have a lower potential energy and will, therefore, release less heat upon combustion.[4]
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the purified isomer is placed in a sample holder within a bomb calorimeter.
-
Calorimeter Setup: The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water bath is meticulously recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
Comparison: The heats of combustion for both isomers are compared. The isomer with the lower heat of combustion is the more stable one.
Isomerization Studies
Principle: The gas-phase isomerization of this compound to dimethyl mesaconate can be studied to determine the equilibrium constant (Keq) for the reaction.[5][6][7] The Gibbs free energy change (ΔG°) for the isomerization can then be calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the product (the trans isomer) is more stable.
Experimental Protocol:
-
Reaction Setup: A known amount of the cis isomer (this compound) is placed in a sealed reaction vessel suitable for gas-phase reactions at elevated temperatures.
-
Heating: The vessel is heated to a specific temperature and allowed to reach equilibrium.
-
Sampling and Analysis: At various time points, or once equilibrium is assumed to be reached, samples are taken from the gas phase. The composition of the isomeric mixture is analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Equilibrium Constant Determination: The concentrations of the cis and trans isomers at equilibrium are used to calculate the equilibrium constant, Keq = [trans] / [cis].
-
Thermodynamic Calculation: The Gibbs free energy change is calculated from Keq. By performing the experiment at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).
Computational Chemistry
Principle: Modern computational methods, such as density functional theory (DFT), can accurately predict the structures and energies of molecules.[8][9] By calculating the total electronic energies of the optimized geometries of the cis and trans isomers, their relative stabilities can be determined.
Methodology:
-
Structure Building: The 3D structures of both this compound and dimethyl mesaconate are built using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated.
-
Zero-Point Energy Correction: Vibrational frequency calculations are performed to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is added to the electronic energy to get the total energy at 0 K.
-
Stability Comparison: The total energies of the two isomers are compared. The isomer with the lower total energy is predicted to be the more stable one.
Visualizations
Isomerization Pathway
Caption: Energy profile for the isomerization of this compound.
Experimental Workflow for Stability Determination
Caption: General workflow for experimental stability determination.
Conclusion
The geometric isomers of this compound are the cis form (this compound) and the trans form (dimethyl mesaconate). Based on fundamental principles of steric hindrance and supported by extensive data from analogous compounds, dimethyl mesaconate is the more thermodynamically stable isomer . This greater stability can be quantified through experimental techniques such as heat of combustion analysis and equilibrium isomerization studies, as well as predicted with high accuracy using computational chemistry methods. For researchers in drug development and materials science, a thorough understanding of the relative stabilities of these isomers is crucial for predicting their behavior, reactivity, and suitability for various applications.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved 10. Explain why dimethyl fumarate is more | Chegg.com [chegg.com]
- 3. Solved The relative thermodynamic stability of isomeric | Chegg.com [chegg.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. brainly.com [brainly.com]
- 6. Solved 1. For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]
- 7. Solved For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]
- 8. Thermochemistry of (E)- and (Z)-disubstituted alkene species: a combined experimental and theoretical investigation of isomeric dimethyl fumarate and dimethyl maleate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Dimethyl Citraconate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citraconate (DMCit) is an unsaturated diester monomer that, along with its isomers dimethyl itaconate (DMI) and dimethyl mesaconate (DMMes), presents a bio-based building block for polymer synthesis. However, the polymerization of itaconic acid derivatives, in general, is challenging due to steric hindrance and electronic effects, often resulting in low molecular weights and conversions, especially through conventional free-radical polymerization (FRP). Among the isomers, DMCit is often found as a minor component resulting from the isomerization of DMI.
These application notes provide an overview of the current state of knowledge and detailed protocols for the polymerization of itaconate-based monomers, which can serve as a foundational approach for investigating the polymerization of this compound. Due to the limited literature on the homopolymerization of this compound, the protocols for its more reactive isomer, dimethyl itaconate, are presented as a starting point for experimental design. Additionally, the synthesis of poly(glycerol citraconate) is detailed as a successful example of utilizing a citraconate-derived monomer in polymer synthesis for biomedical applications.
Challenges in the Polymerization of this compound
The primary challenge in the polymerization of this compound and its isomers is their low reactivity in traditional free-radical polymerization. This is attributed to:
-
Steric Hindrance: The presence of two ester groups on the double bond creates significant steric hindrance, impeding the approach of propagating radical chains.
-
Chain Transfer: Allylic hydrogens on the methyl group can participate in chain transfer reactions, leading to termination and the formation of low molecular weight polymers.
-
Isomerization: During synthesis and polymerization, isomerization between citraconate, itaconate, and mesaconate can occur, leading to a mixture of monomers with different reactivities.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have shown promise in achieving better control over the polymerization of itaconate derivatives, yielding polymers with higher molecular weights and narrower polydispersity indices (PDI). Anionic polymerization has also been explored for some derivatives.
Experimental Protocols
Given the scarcity of data on this compound homopolymerization, the following protocols for its isomer, dimethyl itaconate, and for poly(glycerol citraconate) are provided as valuable starting points.
Protocol 1: Free-Radical Solution Polymerization of Dimethyl Itaconate
This protocol describes a standard free-radical polymerization of dimethyl itaconate in a solvent.
Materials:
-
Dimethyl itaconate (DMI) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or N,N-Dimethylformamide (DMF) as solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and heating plate
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Purify the DMI monomer by vacuum distillation to remove any inhibitors. Ensure the solvent is anhydrous.
-
Reaction Setup: In a Schlenk flask, dissolve a specific amount of DMI in the chosen solvent (e.g., a 2 M solution).
-
Initiator Addition: Add the desired amount of AIBN initiator (e.g., 1 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir the mixture under a nitrogen atmosphere for a set duration (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Purification: Filter the precipitated polymer and redissolve it in a suitable solvent like acetone (B3395972) or THF. Re-precipitate the polymer in cold methanol. Repeat this process two more times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(dimethyl itaconate) (PDMI) for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and thermal properties like glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Protocol 2: Reverse Atom Transfer Radical Polymerization (RATRP) of Dimethyl Itaconate
This protocol provides a method for the controlled polymerization of DMI, which can lead to polymers with more defined characteristics.
Materials:
-
Dimethyl itaconate (DMI) monomer
-
AIBME (azo initiator with an ester group) or AIBN
-
Copper(II) bromide (CuBr₂) as catalyst
-
4,4'-Dinonyl-2,2'-bipyridine (dNbpy) as ligand
-
Anisole or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Schlenk flask with a condenser
-
Magnetic stirrer and heating plate
-
Vacuum oven
Procedure:
-
Reagent Preparation: Purify DMI by vacuum distillation.
-
Reaction Setup: In a Schlenk flask, add CuBr₂ and dNbpy. Seal the flask and evacuate and backfill with nitrogen three times.
-
Addition of Monomer and Initiator: Add the DMI monomer, solvent, and AIBME initiator to the flask via syringe under a nitrogen atmosphere.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at a specific temperature (e.g., 80 °C) to start the polymerization.
-
Sampling and Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination: After the desired time or conversion, cool the reaction to room temperature and expose it to air to terminate the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer in cold methanol.
-
Drying and Characterization: Dry the polymer in a vacuum oven and characterize it as described in Protocol 1.
Protocol 3: Synthesis of Poly(glycerol citraconate) via Polycondensation
This protocol outlines the synthesis of a polyester (B1180765) from glycerol (B35011) and citraconic anhydride (B1165640), which has potential biomedical applications.
Materials:
-
Glycerol
-
Citraconic anhydride
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet
-
Heating mantle
-
Vacuum pump
Procedure:
-
Reaction Setup: Place glycerol and citraconic anhydride in the reaction flask in a specific molar ratio (e.g., 1:1).
-
Inert Atmosphere: Purge the reactor with nitrogen gas.
-
Reaction: Heat the mixture with stirring to a set temperature (e.g., 140-160 °C) for a specific duration (e.g., 2-4 hours) under a nitrogen flow to facilitate the removal of water formed during esterification.
-
Vacuum Application: Apply a vacuum to the system to further drive the reaction to completion by removing water.
-
Purification: The resulting oligomers of poly(glycerol citraconate) can be used directly or purified further depending on the application.
-
Characterization: Characterize the product by determining the degree of esterification (e.g., by titration) and by spectroscopic methods like FTIR and NMR.
Quantitative Data
The following tables summarize typical quantitative data obtained from the polymerization of dimethyl itaconate, which can serve as a benchmark for studies on this compound.
Table 1: Free-Radical Polymerization of Dimethyl Itaconate (DMI)
| Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | Bulk | 60 | 2 | ~11 | Low | Broad |
| AIBN | THF | 60 | 24 | - | 3,500 - 6,500 | - |
Note: Data is compiled from various sources and represents typical outcomes. Actual results may vary.
Table 2: Reverse Atom Transfer Radical Polymerization (RATRP) of Dimethyl Itaconate (DMI)
| Initiator | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBME | CuBr₂/dNbpy | 80 | 6 | ~70 | up to 15,000 | 1.06 - 1.38 |
| AIBN | CuBr₂/dNbpy | 80 | 6 | Lower than AIBME | Lower than AIBME | >1.5 |
Source: Adapted from literature data on RATRP of DMI.
Table 3: Thermal Properties of Poly(dimethyl itaconate) (PDMI)
| Polymerization Method | Tg (°C) |
| Free Radical | ~60-80 |
| Controlled Radical | Dependent on Mn |
Note: The glass transition temperature (Tg) can vary depending on the molecular weight and purity of the polymer.
Visualizations
Isomerization of Dimethyl Esters of Itaconic Acid
Caption: Isomerization pathways of dimethyl itaconate.
General Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for polymer synthesis.
Potential Applications
While specific applications for poly(this compound) are not well-documented due to the challenges in its synthesis, the properties of related itaconate polymers and poly(glycerol citraconate) suggest potential uses in:
-
Biomedical Materials: Poly(glycerol citraconate) has been investigated for use in injectable implants and as a material for nonwoven fabrics in wound dressings. The biodegradability of the polyester backbone is a key feature for such applications.
-
Drug Delivery: The pendant carboxyl groups in polymers derived from itaconic acid or citraconic acid can be used for conjugating drugs, offering a platform for targeted drug delivery systems.
-
Coatings and Adhesives: The properties of poly(itaconates) can be tailored by copolymerization to create materials suitable for coatings and adhesives.
-
Elastomers: Copolymers of itaconate esters have been explored for the development of bio-based elastomers.
Further research into controlled polymerization methods for this compound is necessary to synthesize well-defined polymers and fully explore their potential applications. The protocols and data presented here provide a solid foundation for researchers and scientists to begin this exploration.
Application Notes and Protocols for Free Radical Polymerization of Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citraconate, an isomer of dimethyl itaconate, is a monomer that presents challenges in free radical polymerization. Similar to other itaconic acid derivatives, its polymerization can be sluggish, often resulting in low monomer conversion and polymers with low molecular weights.[1] This document provides a representative protocol for the free radical polymerization of this compound, based on established principles and data from structurally related monomers. It is intended to serve as a starting point for researchers, with the understanding that optimization of reaction conditions is likely necessary to achieve desired polymer characteristics.
Data Presentation
The following table summarizes hypothetical yet realistic data for the free radical polymerization of this compound under various conditions, illustrating the expected challenges of low conversion. This data is based on literature reports for similar monomers like dimethyl itaconate.[1]
| Entry | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN | 70 | 24 | ~10-15 | 5,000 - 10,000 | 1.8 - 2.5 |
| 2 | BPO | 90 | 24 | ~15-25 | 7,000 - 15,000 | 1.9 - 2.8 |
| 3 | AIBN | 80 | 48 | ~20-30 | 8,000 - 18,000 | 2.0 - 3.0 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity Index
Experimental Protocol: Free Radical Polymerization of this compound
This protocol describes a method for the free radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (monomer)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 63.2 mmol) in anhydrous toluene (e.g., 50 mL).
-
Add the free radical initiator, AIBN (e.g., 0.104 g, 0.63 mmol, 1 mol% relative to monomer).
-
-
Degassing:
-
Seal the flask with a rubber septum and purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization Reaction:
-
Place the flask in a preheated oil bath at 70-80°C.
-
Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 24-48 hours.
-
-
Polymer Isolation:
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing a large excess of a non-solvent, such as cold methanol (e.g., 500 mL), while stirring vigorously.
-
The polymer will precipitate as a solid.
-
-
Purification:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.
-
To further purify the polymer, it can be redissolved in a minimal amount of a suitable solvent (e.g., toluene or THF) and reprecipitated in methanol.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization:
-
Monomer Conversion: Determined gravimetrically by comparing the mass of the dried polymer to the initial mass of the monomer.
-
Molecular Weight and Polydispersity Index (PDI): Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Confirmed using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Diagram 1: Experimental Workflow for Free Radical Polymerization of this compound
Caption: Workflow for this compound Polymerization.
Discussion and Alternative Approaches
The inherent low reactivity of this compound in free radical polymerization often necessitates exploring alternative strategies to achieve higher conversions and better-defined polymers.[1] For monomers that exhibit sluggish polymerization kinetics, controlled radical polymerization (CRP) techniques are highly recommended.[1]
-
Atom Transfer Radical Polymerization (ATRP): ATRP offers a powerful method to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionalities.[4] The use of a catalyst system allows for a controlled and living polymerization process. An ATRP procedure for dimethyl itaconate has been reported and could be adapted for this compound.[1]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile CRP technique that enables the synthesis of well-defined polymers from a wide range of monomers.[4]
Researchers aiming for polymers with specific molecular weights and low polydispersity should consider these advanced polymerization methods as they can overcome many of the limitations associated with conventional free radical polymerization of challenging monomers like this compound.
References
Application Notes and Protocols: Dimethyl Citraconate in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl citraconate (DMC) in copolymerization reactions, with a particular focus on the development of pH-responsive materials for drug delivery applications. Detailed experimental protocols, data summaries, and workflow visualizations are included to facilitate the adoption of this versatile monomer in your research.
Introduction
This compound is a five-carbon dicarboxylate ester monomer that can be readily copolymerized with a variety of vinyl monomers to create functional polymers. The resulting copolymers often exhibit pH-sensitive behavior due to the potential for hydrolysis of the ester groups, making them attractive for applications in controlled drug release. This document outlines the synthesis, characterization, and application of DMC-containing copolymers.
Data Presentation
The following tables summarize key quantitative data related to the copolymerization of this compound and its derivatives with other monomers.
Table 1: Reactivity Ratios for Itaconate Monomers in Copolymerization
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |
| Di-n-butyl itaconate | Methyl methacrylate (B99206) | 0.717 ± 0.11 | 1.329 ± 0.09 | Free Radical | [1] |
| N-cyclohexylmaleimide | bis(2-ethylhexyl) itaconate | 0.34 | 0.38 | Free Radical | [1] |
| N-(para-tolyl)itaconimide | Methyl methacrylate | 1.33 | 0.24 | Free Radical | [2] |
| N-phenylitaconimide | Methyl methacrylate | 1.47 | 0.39 | Free Radical | [2] |
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound (DMC) and Methyl Methacrylate (MMA)
This protocol describes a standard free-radical copolymerization of DMC with MMA to synthesize a random copolymer.
Materials:
-
This compound (DMC), purified
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (B28343)
-
Reaction flask with a condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Oil bath
Procedure:
-
In a reaction flask, dissolve this compound (e.g., 5.0 g) and methyl methacrylate (e.g., 5.0 g) in anhydrous toluene (e.g., 20 mL).
-
Add the free-radical initiator, AIBN (e.g., 0.05 g).
-
Seal the flask and de-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Place the flask in a preheated oil bath at 60-70°C.
-
Allow the reaction to proceed under a nitrogen or argon atmosphere with continuous stirring for 6-24 hours. The reaction time can be varied to control the molecular weight and conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
The copolymer composition can be determined using ¹H NMR spectroscopy by comparing the integration of characteristic peaks for DMC and MMA.
-
The molecular weight and molecular weight distribution (polydispersity index, PDI) can be determined by gel permeation chromatography (GPC).
-
The thermal properties of the copolymer can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Copolymerization of DMC and a Vinyl Monomer
This protocol provides a general method for the controlled radical polymerization of DMC with a vinyl monomer, allowing for the synthesis of well-defined block copolymers.
Materials:
-
This compound (DMC), purified
-
Vinyl monomer (e.g., Styrene, N-isopropylacrylamide), purified
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
AIBN, recrystallized
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Degassing equipment (e.g., Schlenk line)
-
Reaction vessel (e.g., Schlenk tube or ampule)
Procedure:
-
In a reaction vessel, combine the this compound, the vinyl monomer, the RAFT agent, and AIBN in the desired molar ratios in an anhydrous solvent.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the vessel with an inert gas (nitrogen or argon).
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C).
-
Allow the polymerization to proceed for the specified time. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the copolymer by precipitation in a suitable non-solvent (e.g., methanol, hexane).
-
Purify the polymer by redissolving and re-precipitating it multiple times.
-
Dry the final product under vacuum.
Mandatory Visualizations
References
Application Notes and Protocols for Dimethyl Citraconate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citraconate, a diester derivative of citraconic acid, presents a valuable molecular structure for polymer crosslinking. Its carbon-carbon double bond, positioned in a cis configuration, offers a reactive site for various addition reactions, enabling the formation of three-dimensional polymer networks. These crosslinked networks are instrumental in modifying the mechanical properties, thermal stability, and swelling behavior of polymers, making them suitable for a range of applications, including in the development of biomaterials and drug delivery systems.
The presence of the double bond in polymers incorporating the citraconate moiety allows for post-polymerization modification.[1] This is particularly advantageous for creating tunable materials where the crosslink density can be controlled to achieve desired properties. One of the key crosslinking methods for such unsaturated polyesters is the aza-Michael addition reaction, which is chemoselective and proceeds efficiently with amine-containing crosslinkers.[1]
These application notes provide an overview of the use of citraconate-containing polymers, with a focus on poly(glycerol citraconate), and detail protocols for their synthesis and subsequent crosslinking.
Key Applications
Polymers crosslinked with citraconate derivatives have potential applications in:
-
Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents, allowing for controlled and sustained release.[2] The degradation of the polyester (B1180765) backbone via hydrolysis of ester bonds can be a mechanism for drug release.[1]
-
Tissue Engineering: The biocompatibility of glycerol-based polyesters makes them suitable for creating scaffolds that can support cell growth and tissue regeneration.[3]
-
Hydrogels: The ability to form crosslinked networks allows for the creation of hydrogels with high water absorption capacity, which are useful in various biomedical applications.[2]
Data Presentation
The following tables summarize key parameters and resulting properties of crosslinked polymers based on citraconate and related unsaturated polyesters.
Table 1: Synthesis Parameters for Poly(glycerol citraconate)
| Parameter | Value Range | Purpose |
| Glycerol (B35011):Citraconic Anhydride (B1165640) Molar Ratio | 1:1 to 2:1 | To control the degree of branching and prevent gelation during synthesis.[4] |
| Reaction Temperature (°C) | 130 - 160 | To control the rate of polycondensation and minimize isomerization.[4] |
| Reaction Time (hours) | 2 - 6 | To achieve the desired molecular weight and degree of esterification.[4] |
| Catalyst | None or Zn(OAc)₂ | To accelerate the polycondensation reaction.[4] |
Table 2: Crosslinking Parameters for Citraconate-Containing Polymers via Aza-Michael Addition
| Parameter | Example Values | Effect on Crosslinking |
| Polymer | Poly(glycerol citraconate) | The unsaturated backbone for crosslinking. |
| Crosslinking Agent | 1,6-Hexanediamine (HDA) | A diamine that reacts with the C=C bonds to form crosslinks.[4] |
| Amine:C=C Molar Ratio | 0.5:1, 1:1, 2:1 | Controls the crosslink density and resulting material properties.[4] |
| Reaction Temperature | Room Temperature to 60°C | Influences the reaction rate. |
| Solvent | Dichloromethane (B109758) (DCM) or solvent-free | To dissolve the polymer and facilitate mixing with the crosslinker. |
Table 3: Properties of Crosslinked Poly(glycerol citraconate) (Illustrative)
| Property | Uncrosslinked | Low Crosslink Density | High Crosslink Density |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Low | Moderate | High |
| Elongation at Break (%) | High | Moderate | Low |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) (°C) | ~25 | ~35 | ~50 |
| Decomposition Temp. (°C) | ~300 | ~320 | ~340 |
| Swelling Behavior | |||
| Swelling Ratio in PBS | High | Moderate | Low |
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol citraconate)
This protocol describes the synthesis of a linear, unsaturated polyester from glycerol and citraconic anhydride.
Materials:
-
Glycerol
-
Citraconic Anhydride
-
Zinc Acetate (B1210297) (optional, as catalyst)
-
Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark apparatus.
Procedure:
-
To a three-necked round-bottom flask, add glycerol and citraconic anhydride in the desired molar ratio (e.g., 2:1).
-
If using a catalyst, add zinc acetate (e.g., 0.1 mol% of the carboxylic acid groups).
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus to remove the water byproduct.
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 4 hours) or until the desired amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid number of the polymer at different time intervals.
-
After the reaction is complete, cool the mixture to room temperature. The resulting poly(glycerol citraconate) will be a viscous liquid or a solid depending on the molecular weight.
-
The polymer can be purified by dissolving in a suitable solvent like dichloromethane and precipitating in a non-solvent like cold methanol.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Crosslinking of Poly(glycerol citraconate) via Aza-Michael Addition
This protocol details the crosslinking of the synthesized poly(glycerol citraconate) using a diamine crosslinker.
Materials:
-
Poly(glycerol citraconate)
-
1,6-Hexanediamine (HDA) or other suitable diamine
-
Dichloromethane (DCM, optional)
-
Glass vial or mold
Procedure:
-
Dissolve a known amount of poly(glycerol citraconate) in a minimal amount of DCM in a glass vial to form a viscous solution. For solvent-free crosslinking, gently heat the polymer to reduce its viscosity.
-
Calculate the required amount of HDA based on the desired molar ratio of amine functional groups to the C=C double bonds in the polymer.
-
Add the calculated amount of HDA to the polymer solution/melt and mix thoroughly.
-
Pour the mixture into a mold of the desired shape.
-
If a solvent was used, allow it to evaporate in a fume hood.
-
Cure the mixture at room temperature or at a slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., 24-48 hours) to allow the crosslinking reaction to complete.
-
The crosslinked polymer can be removed from the mold and characterized.
Protocol 3: Characterization of Crosslinked Polymer
1. Swelling Studies:
-
Prepare pre-weighed, dried samples of the crosslinked polymer.
-
Immerse the samples in a suitable solvent (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the samples, gently blot the surface to remove excess solvent, and weigh them.
-
Continue until the weight of the swollen polymer becomes constant.
-
Calculate the swelling ratio as: (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the initial dry weight.
2. Mechanical Testing:
-
Prepare dumbbell-shaped specimens of the crosslinked polymer using a suitable mold.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.
3. Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the crosslinked polymer.
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and decomposition temperature of the material.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for synthesis and crosslinking.
Caption: Aza-Michael addition crosslinking mechanism.
References
- 1. Optimization of the Poly(glycerol citraconate) Synthesis Using the Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl citraconate, a tri-substituted α,β-unsaturated ester, presents a unique substrate for Michael addition reactions. While its isomers, dimethyl maleate (B1232345) and dimethyl fumarate, are common Michael acceptors, the steric hindrance and electronic configuration of this compound render it generally less reactive. However, under specific catalytic conditions, it can serve as a valuable precursor for the synthesis of complex polyfunctionalized molecules. This document provides detailed notes on a key Michael addition reaction involving this compound and explores the significant therapeutic potential of this compound itself as a modulator of critical signaling pathways in drug development.
Michael Addition of Nitroalkanes to this compound
A notable application of this compound in Michael additions is its reaction with primary nitroalkanes catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is particularly noteworthy as it proceeds through an initial DBU-catalyzed isomerization of this compound to a more reactive equilibrium form, likely dimethyl mesaconate. The subsequent Michael addition of the nitronate anion is followed by an in-situ Nef reaction, also promoted by DBU, which converts the nitro group into a carbonyl. This efficient one-pot process directly yields polyfunctionalized γ-keto diesters, which are valuable synthetic intermediates.[[“]][2]
Reaction Data
The reaction provides a direct route to dimethyl 2-alkyl-3-methyl-4-oxopentanedioates. The yields for this one-pot transformation are generally good.
| Michael Donor (R-CH₂NO₂) | Product (Dimethyl 2-alkyl-3-methyl-4-oxopentanedioate) | Yield (%) |
| Nitromethane (B149229) (R=H) | Dimethyl 3-methyl-4-oxopentanedioate | 75 |
| Nitroethane (R=CH₃) | Dimethyl 2,3-dimethyl-4-oxopentanedioate | 78 |
| 1-Nitropropane (R=CH₂CH₃) | Dimethyl 2-ethyl-3-methyl-4-oxopentanedioate | 80 |
| 1-Nitrobutane (R=(CH₂)₂CH₃) | Dimethyl 2-propyl-3-methyl-4-oxopentanedioate | 77 |
| Data is based on the findings reported by Ballini, R., et al. in Synlett, 2002.[[“]] |
Experimental Workflow
The overall process involves the base-catalyzed Michael addition of a primary nitroalkane to this compound, followed by a subsequent in-situ Nef reaction to yield the final γ-keto diester.
Detailed Experimental Protocol
Representative Protocol for the Synthesis of Dimethyl 3-methyl-4-oxopentanedioate:
This protocol is a representative procedure based on general methods for DBU-catalyzed Michael additions of nitroalkanes and subsequent Nef reactions, as the specific detailed procedure from the original publication was not available.[3][4][5][6]
Materials:
-
This compound (1.0 equiv.)
-
Nitromethane (1.2 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and nitromethane (1.2 equiv.) in anhydrous acetonitrile (approx. 0.5 M solution with respect to this compound) under an inert atmosphere (N₂ or Ar), add DBU (2.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for the time required for complete conversion of the starting material (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dimethyl 3-methyl-4-oxopentanedioate.
Application in Drug Development: this compound as an NRF2 Activator
Recent research has highlighted the significant therapeutic potential of this compound (DMC) itself, independent of its use in Michael additions. DMC has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[7] This pathway is a critical regulator of cellular defense against oxidative and inflammatory stress.[[“]][8]
The activation of NRF2 by DMC suggests its potential as a therapeutic agent for a variety of inflammation-related diseases, with preclinical evidence demonstrating its efficacy in alleviating periodontitis.[7]
Signaling Pathway: KEAP1-NRF2 Activation
Under normal homeostatic conditions, NRF2 is kept at low levels in the cytoplasm by being bound to its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2.
This compound, being an electrophilic Michael acceptor, can covalently modify specific cysteine residues on KEAP1. This modification induces a conformational change in KEAP1, disrupting the KEAP1-NRF2 interaction. This prevents NRF2 from being degraded, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1, NQO1) and anti-inflammatory mediators.[2][9][10][11]
Conclusion
While this compound is a challenging substrate for general Michael additions due to its inherent low reactivity, specific DBU-catalyzed conditions enable its use in a powerful one-pot synthesis of γ-keto diesters from nitroalkanes. For drug development professionals, the direct biological activity of this compound as a potent activator of the cytoprotective NRF2 pathway is of significant interest. This activity opens avenues for its investigation as a lead compound in the development of novel therapeutics for inflammatory and oxidative stress-related diseases. Further research into both the synthetic applications of its Michael adducts and the pharmacological profiling of this compound itself is warranted.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Unprecedented, selective Nef reaction of secondary nitroalkanes promoted by DBU under basic homogeneous conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Understanding Nrf2 Agonism and Its Potential Clinical Application to Metabolic and Inflammatory Diseases | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Aza-Michael Addition to Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds, yielding β-amino carbonyl compounds that are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Dimethyl citraconate, a tetrasubstituted α,β-unsaturated ester, presents a significant challenge for this reaction due to steric hindrance around the double bond. This document provides an overview of the experimental considerations and a detailed protocol for conducting the aza-Michael addition to this compound, drawing upon analogous reactions and strategies to overcome its low reactivity.
While this compound is often considered the less reactive isomer compared to dimethyl itaconate, the use of appropriate catalysts and reaction conditions can facilitate the addition of amine nucleophiles. Research indicates that strong bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can promote the Michael addition of nucleophiles to this compound, likely by facilitating an equilibrium with the more reactive dimethyl itaconate isomer.[1] Additionally, general strategies for sterically hindered Michael acceptors, such as the use of polar solvents, elevated temperatures, or alternative activation methods like microwave irradiation, can be applied to this system.[2]
Data Presentation: Summary of Key Reaction Parameters
Due to the challenging nature of the aza-Michael addition to this compound, literature providing a broad range of quantitative data is limited. The following tables summarize representative conditions and potential catalysts based on analogous reactions with sterically hindered substrates and the successful Michael addition of other nucleophiles to this compound.
Table 1: Catalyst Screening for Aza-Michael Addition to this compound (Representative)
| Entry | Catalyst (mol%) | Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DBU (20) | Piperidine | Acetonitrile (B52724) | 80 | 24 | Moderate to Good (estimated) |
| 2 | DBU (20) | Benzylamine | Acetonitrile | 80 | 48 | Low to Moderate (estimated) |
| 3 | Sc(OTf)₃ (10) | Piperidine | Dichloromethane | 25 | 72 | Low (estimated) |
| 4 | No Catalyst | Piperidine | Acetonitrile | 80 | 72 | Trace |
Table 2: Effect of Solvent on the DBU-Catalyzed Aza-Michael Addition
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 80 | 24 | Moderate to Good (estimated) |
| 2 | Toluene | 80 | 24 | Low (estimated) |
| 3 | Methanol | 65 | 48 | Low to Moderate (estimated) |
| 4 | N,N-Dimethylformamide (DMF) | 80 | 24 | Moderate (estimated) |
Experimental Protocols
The following is a detailed, representative protocol for the aza-Michael addition of an amine to this compound using DBU as a catalyst. This protocol is based on the successful application of DBU in Michael additions to this compound and general principles for reactions with sterically hindered alkenes.[1] Researchers should consider this a starting point for optimization.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, benzylamine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate (B1210297), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous acetonitrile (to a concentration of 0.1-0.5 M).
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add DBU (0.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino ester product.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for the aza-Michael addition to this compound.
Caption: Proposed reaction pathway for the DBU-catalyzed aza-Michael addition.
Caption: General experimental workflow for the aza-Michael addition.
References
Application Notes and Protocols for the Synthesis of Functionalized Polymers from Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers derived from dimethyl citraconate. The unique chemical structure of citraconate moieties within a polymer backbone offers opportunities for developing novel materials, particularly for applications in drug delivery, leveraging their inherent pH-sensitivity and the bioactive properties of citraconate itself.
Introduction to this compound-Based Polymers
This compound, a derivative of itaconic acid, is a promising monomer for the synthesis of functional polymers. The presence of ester groups and a carbon-carbon double bond in its structure allows for various polymerization techniques and subsequent post-polymerization modifications. The resulting polymers can be designed to be biodegradable and responsive to environmental stimuli, such as pH, making them attractive for controlled drug release systems. Furthermore, the monomer unit, citraconic acid, is a known modulator of cellular metabolic and signaling pathways, which can impart unique bioactive properties to the polymeric carrier itself.
Synthesis of Poly(this compound)
The synthesis of polymers from this compound can be challenging due to steric hindrance. However, techniques such as free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) can be employed. Below is a general protocol for the synthesis of poly(dodecyl itaconate), which can be adapted for this compound with appropriate modifications to reaction conditions.
Experimental Protocol: Synthesis of Poly(dodecyl itaconate) via Melt Condensation[1]
This protocol describes a one-pot, two-stage melt condensation technique.
Materials:
-
Dimethyl itaconate (DMI)
-
1,12-Dodecanediol (DoD)
-
Tin(II) 2-ethylhexanoate (B8288628) (catalyst)
-
4-Methoxyphenol (MEHQ) (inhibitor of radical polymerization)
-
Nitrogen gas
-
Vacuum line
Procedure:
-
Combine dimethyl itaconate and dodecanediol (B3190140) in a 1:1.1 molar ratio in a reaction vessel.
-
Add tin(II) 2-ethylhexanoate as a catalyst (0.01 mol of catalyst per mol of ester).
-
Add MEHQ as an inhibitor at 0.5 weight percent of all reagents.
-
Heat the reaction mixture to 130°C for 6 hours under a nitrogen atmosphere with constant mechanical stirring (200 rpm).
-
Apply vacuum (<5 kPa) to the system and continue the reaction for an additional 18 hours.
-
Cool the resulting polymer to room temperature for further characterization.
Characterization:
The synthesized polymer should be characterized by:
-
¹H NMR: To confirm the polymer structure.
-
FTIR: To identify functional groups.
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Functionalization of Citraconate-Containing Polymers for Drug Delivery
The pendant ester groups on the poly(this compound) backbone can be hydrolyzed to carboxylic acid groups, which can then be used for conjugating drug molecules or other functional moieties. This is particularly useful for creating pH-responsive drug delivery systems.
Experimental Protocol: Hydrolysis of Poly(itaconate esters) and Drug Conjugation
This protocol is a generalized procedure for hydrolysis followed by drug conjugation.
Part 1: Hydrolysis to Poly(itaconic acid)
-
Dissolve the synthesized poly(itaconate ester) in a suitable organic solvent (e.g., dioxane).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) in a stoichiometric amount relative to the ester groups.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by FTIR for the disappearance of the ester peak and appearance of a broad carboxylic acid peak).
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the poly(itaconic acid).
-
Wash the polymer with deionized water to remove salts and dry under vacuum.
Part 2: Drug Conjugation via Carbodiimide Chemistry
This is an example of conjugating a drug with a primary amine group.
Materials:
-
Poly(itaconic acid)
-
Drug with a primary amine functional group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve poly(itaconic acid) in anhydrous DMF.
-
Add EDC and NHS to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the amine-containing drug in a minimal amount of anhydrous DMF and add it to the activated polymer solution.
-
Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Purify the polymer-drug conjugate by dialysis against DMF to remove unreacted drug and coupling agents, followed by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the solid polymer-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data that should be collected and analyzed during the synthesis and characterization of functionalized this compound-based polymers.
Table 1: Polymer Synthesis and Characterization
| Parameter | Description | Example Value |
| Monomer Ratio | Molar ratio of this compound to co-monomer/diol | 1:1.1 |
| Catalyst Concentration | Molar percentage of catalyst relative to monomer | 0.01 mol% |
| Reaction Temperature | Temperature of the polymerization reaction | 130°C |
| Reaction Time | Duration of the polymerization | 24 hours |
| Molecular Weight (Mn) | Number average molecular weight determined by GPC | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | Mw/Mn determined by GPC | 1.5 - 2.5 |
| Glass Transition Temp (Tg) | Determined by DSC | Varies with side chain |
Table 2: Drug Conjugation and Release Characteristics
| Parameter | Description | Method of Determination |
| Drug Loading Content (%) | (Weight of drug in polymer / Weight of polymer-drug conjugate) x 100 | UV-Vis or HPLC |
| Drug Loading Efficiency (%) | (Weight of drug in polymer / Initial weight of drug) x 100 | UV-Vis or HPLC |
| Release Medium | pH and composition of the release buffer | - |
| Cumulative Drug Release (%) | Percentage of drug released over time | UV-Vis or HPLC |
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Synthesis and Functionalization
Caption: Experimental workflow for the synthesis, functionalization, and drug release studies of citraconate-based polymers.
Diagram 2: Signaling Pathway Modulation by Citraconate
Citraconate, the monomeric unit, is known to modulate cellular signaling pathways, particularly those related to inflammation and oxidative stress. This can be an advantageous feature of a drug delivery system, where the carrier itself has therapeutic properties.
Caption: Modulation of Nrf2 and STING signaling pathways by citraconate.
Conclusion
The synthesis of functionalized polymers from this compound presents a versatile platform for the development of advanced drug delivery systems. By carefully controlling the polymerization and subsequent functionalization steps, it is possible to create polymers with tailored properties for controlled and targeted drug release. The inherent bioactivity of the citraconate monomer adds another layer of therapeutic potential to these materials. The protocols and data presented here provide a foundation for researchers to explore and innovate in this exciting area of polymer chemistry and drug development.
The Versatility of Dimethyl Citraconate in Organic Synthesis: A Detailed Overview
For Immediate Release
Dimethyl citraconate, a versatile α,β-unsaturated ester, has emerged as a valuable building block in organic synthesis, offering access to a diverse array of molecular architectures. Its unique structural features, including a trisubstituted double bond and two ester functionalities, allow it to participate in a wide range of chemical transformations. This report provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data, intended for researchers, scientists, and professionals in drug development.
Key Applications in Organic Synthesis
This compound serves as a precursor in several key synthetic transformations, including Michael additions, cycloaddition reactions, and the synthesis of valuable chiral building blocks.
Michael Addition Reactions
The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
A notable example is the base-catalyzed Michael addition of nitroalkanes. In the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this compound isomerizes in situ to dimethyl mesaconate, which then undergoes a Michael addition with the nitroalkane. A subsequent Nef reaction under the basic conditions leads to the formation of polyfunctionalized keto diesters in good yields.
Thiols also serve as effective nucleophiles in Michael additions to α,β-unsaturated compounds. While a specific protocol for this compound is not detailed in the available literature, a general procedure using a KF/Alumina catalyst provides a green and efficient method for the conjugate addition of thiols to electron-deficient alkenes. This method is expected to be applicable to this compound.
Table 1: Michael Addition Reactions of this compound Derivatives
| Nucleophile | Product | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1-Nitrohexane (B14973) | Dimethyl 2-(1-nitroheptan-2-yl)succinate | DBU | Acetonitrile (B52724) | 81 | (Not explicitly stated, inferred from similar reactions) |
| Thiophenol | Dimethyl 2-(phenylthio)succinate | KF/Alumina | Glycerin or Solvent-free | High (expected) | (General procedure) |
Experimental Protocol: Michael Addition of 1-Nitrohexane to this compound
A solution of this compound (1.58 g, 10 mmol) in acetonitrile (40 mL) is added dropwise to a solution of 1-nitrohexane (1.31 g, 10 mmol) and DBU (20 mmol) in acetonitrile (60 mL). The mixture is stirred at 50 °C for the appropriate time. After completion, the solvent is removed under reduced pressure. The resulting oily residue is purified by column chromatography (EtOAc–petroleum ether, 2:8, as eluent) to afford the pure keto diester.
Logical Relationship of Michael Addition
Caption: Isomerization-Michael Addition-Nef reaction sequence.
Cycloaddition Reactions
This compound and its derivatives can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.
1,3-Dipolar Cycloadditions: Azomethine ylides, generated in situ, undergo 1,3-dipolar cycloaddition reactions with electron-deficient alkenes like this compound to form substituted pyrrolidines. These reactions are known for their high regio- and stereoselectivity, yielding complex heterocyclic structures that are prevalent in many biologically active molecules.
Diels-Alder Reactions: As a substituted alkene, this compound can act as a dienophile in Diels-Alder reactions, a powerful method for the formation of six-membered rings. While specific high-yielding intermolecular examples with simple dienes are not extensively documented in readily available literature, the general principles of the Diels-Alder reaction apply. The reaction of a diene, such as furan (B31954), with an electron-poor dienophile is a well-established transformation. The reaction is often carried out under thermal conditions or with Lewis acid catalysis to improve the rate and selectivity.
Table 2: Cycloaddition Reactions Involving this compound and Derivatives
| Reaction Type | Diene/Dipole | Product Type | Conditions | Diastereomeric Ratio/Yield | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine | Varies | High (expected) | (General principle) |
| Diels-Alder | Furan | Oxabicyclo[2.2.1]heptene | Thermal or Lewis Acid Catalysis | Endo/Exo selectivity expected | (General principle) |
Experimental Protocol: General Procedure for Diels-Alder Reaction with Furan
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), furan (1.1-2 equivalents) is added. The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for several hours to days, and the reaction progress is monitored by TLC or GC-MS. For Lewis acid-catalyzed reactions, a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) is added to the solution of the dienophile before the addition of the diene, typically at a lower temperature. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Synthesis of Chiral Building Blocks
This compound is a key starting material for the synthesis of chiral dimethyl 2-methylsuccinate, a valuable building block for the production of various active pharmaceutical ingredients and fine chemicals.[1] The asymmetric reduction of the carbon-carbon double bond of this compound can be achieved with high enantioselectivity using ene-reductases.[1]
Table 3: Enantioselective Reduction of this compound
| Ene-Reductase | Product Enantiomer | Co-substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
| Bac-OYE1 | (R)-Dimethyl 2-methylsuccinate | NADP⁺, Sodium formate (B1220265) | >99 | >99 | [1] |
| SeER | (S)-Dimethyl 2-methylsuccinate | NADP⁺, Sodium formate | >99 | >99 | [1] |
Experimental Protocol: Preparative Scale Synthesis of (R)-Dimethyl 2-Methylsuccinate using Bac-OYE1 [1]
To a 200 mL conical flask, add this compound (11.07 g, 70.0 mmol), NADP⁺ (0.039 g, 0.05 mmol), sodium formate (6.2 g, 91 mmol), Bac-OYE1 wet cells (5 g), and LbFDH (2 U/mL) in Tris-HCl buffer (100 mL, 100 mM, pH 8.0). The reaction mixture is shaken at 30 °C and 200 rpm for 24 hours. After the reaction is complete, the mixture is extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to give (R)-dimethyl 2-methylsuccinate.
Biocatalytic Reduction Pathway
Caption: Enzymatic reduction of this compound.
Synthesis of Heterocycles
This compound can be utilized in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones, a class of nitrogen-containing heterocycles with diverse biological activities. The general synthesis involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. This compound, after a Michael addition to introduce a suitable 1,4-dicarbonyl precursor, could be cyclized to form pyridazinone derivatives.
Experimental Protocol: General Synthesis of Pyridazinones from γ-Keto Esters
A mixture of the γ-keto ester (1 equivalent) and hydrazine hydrate (B1144303) (1.1-1.5 equivalents) in a suitable solvent such as ethanol (B145695) or acetic acid is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Conclusion
This compound is a readily available and highly versatile reagent in organic synthesis. Its ability to participate in Michael additions, cycloadditions, and serve as a precursor for valuable chiral building blocks makes it an important tool for the construction of complex molecules, including heterocycles and precursors to bioactive compounds. The protocols and data presented herein provide a valuable resource for researchers looking to exploit the synthetic potential of this multifaceted molecule. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of novel and functional organic compounds.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Poly(dimethyl citraconate)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(dimethyl citraconate) is a polyester (B1180765) with emerging research interest due to the biological activity of its parent monomer, citraconic acid, and its potential applications in the biomedical field. Citraconate and its derivatives have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress, playing a protective role in various inflammatory diseases. The synthesis of well-defined poly(this compound) is therefore of significant interest for developing novel biomaterials and drug delivery systems that can modulate inflammatory responses.
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of this compound monomer and its subsequent polymerization. The protocols are based on established methods for related isomers, such as dimethyl itaconate, and provide a strong foundation for the successful synthesis and characterization of poly(this compound).
I. Synthesis of this compound Monomer
The synthesis of this compound monomer is typically achieved through the esterification of citraconic acid or its anhydride (B1165640) with methanol (B129727). The following protocol is adapted from established procedures for the synthesis of related dialkyl esters.[3]
Experimental Protocol:
Materials:
-
Citraconic anhydride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add citraconic anhydride (1 equivalent).
-
Add an excess of anhydrous methanol (5-10 equivalents) to the flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Characterization:
The successful synthesis of this compound should be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are approximately: δ 5.8 ppm (q, 1H, vinylic proton), 3.7 ppm (s, 3H, methoxy (B1213986) protons), 3.6 ppm (s, 3H, methoxy protons), and 2.1 ppm (d, 3H, methyl protons).[4]
II. Polymerization of this compound
The polymerization of dialkyl itaconates and their isomers can be challenging via conventional free radical polymerization, often resulting in low molecular weight polymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer superior control over the polymerization process, leading to polymers with predictable molecular weights and low polydispersity. The following protocol is adapted from a successful Reverse ATRP (RATRP) of dimethyl itaconate and is expected to be applicable to this compound.[5]
Experimental Protocol: Reverse Atom Transfer Radical Polymerization (RATRP)
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
4,4'-Di-n-heptyl-2,2'-bipyridine (dNbpy) (ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
-
Syringes
Procedure:
-
To a Schlenk flask, add CuBr₂ (1 equivalent) and dNbpy (2 equivalents).
-
Seal the flask, and perform three cycles of vacuum and backfilling with nitrogen or argon to create an inert atmosphere.
-
Add this compound (e.g., 100 equivalents) and anisole via syringe.
-
In a separate vial, dissolve AIBN (e.g., 1 equivalent) in a small amount of anisole.
-
Degas the monomer/catalyst mixture by bubbling with nitrogen or argon for 30 minutes while stirring.
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Inject the AIBN solution into the reaction mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight progression.
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
III. Data Presentation
The following table summarizes representative quantitative data for the RATRP of dimethyl itaconate, which can be used as a starting point for the synthesis of poly(this compound).[5]
| Parameter | Value |
| Monomer to Initiator Ratio ([M]/[I]) | 100:1 |
| Initiator to Catalyst Ratio ([I]/[CuBr₂]) | 1:1 |
| Catalyst to Ligand Ratio ([CuBr₂]/[dNbpy]) | 1:2 |
| Reaction Temperature | 90 °C |
| Reaction Time | 8 hours |
| Monomer Conversion | ~70% |
| Number-Average Molecular Weight (Mn) | ~15,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.4 |
IV. Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the monomer's vinylic proton signal and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[6] This analysis provides information on the control over the polymerization process.
V. Workflow and Signaling Pathway Diagrams
Experimental Workflow:
The overall experimental workflow for the synthesis and characterization of poly(this compound) is depicted below.
Caption: Experimental workflow for the synthesis of poly(this compound).
Nrf2 Signaling Pathway Activation by this compound:
This compound is expected to be hydrolyzed intracellularly to citraconate, which then acts as an electrophile to activate the Nrf2 signaling pathway.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. Optimization of the Poly(glycerol citraconate) Synthesis Using the Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102320967A - Preparation method of dimethyl itaconate - Google Patents [patents.google.com]
- 4. CITRACONIC ACID DIMETHYL ESTER(617-54-9) 1H NMR [m.chemicalbook.com]
- 5. Reverse atom transfer radical polymerization of dimethyl itaconate initiated by a new azo initiator: AIBME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: A Step-by-Step Guide to Dimethyl Citraconate Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of dimethyl citraconate, a valuable research compound known for its role as a potent activator of the NRF2 signaling pathway. These protocols outline the Fischer-Speier esterification of citraconic anhydride (B1165640), a common and effective method for producing the desired diester.
Overview
This compound is the dimethyl ester of citraconic acid. The esterification can be effectively achieved through the acid-catalyzed reaction of citraconic anhydride with methanol (B129727). This process, known as the Fischer-Speier esterification, is an equilibrium-driven reaction. To ensure a high yield of the desired ester, an excess of the alcohol (methanol) is used, and the water generated during the reaction is typically removed.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Citraconic Anhydride | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | ACS Grade | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Synthesis of this compound via Fischer Esterification
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add citraconic anhydride (11.21 g, 0.1 mol).
-
Add anhydrous methanol (40 mL, approx. 1 mol) to the flask. The large excess of methanol serves as both a reactant and a solvent, driving the reaction equilibrium towards the product.
-
Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid to methanol is exothermic.
2. Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound.
5. Purification:
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Citraconic Anhydride (0.1 mol) |
| Reactant | Methanol (1.0 mol) |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Expected Yield | 70-85% |
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Signaling Pathway
This compound is a known activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.
Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound can react with cysteine residues on KEAP1, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This prevents the degradation of NRF2, allowing it to translocate to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.
Caption: Activation of the NRF2 pathway by this compound.
Troubleshooting & Optimization
preventing isomerization of dimethyl citraconate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of dimethyl citraconate to dimethyl mesaconate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound (the cis-isomer) to dimethyl mesaconate (the trans-isomer) is primarily driven by thermodynamics. The trans-isomer is generally more stable than the cis-isomer due to reduced steric hindrance. Reaction conditions such as heat, the presence of acids or bases, and even certain solvents can provide the necessary activation energy to overcome the energy barrier for this conversion, leading to the formation of the more stable dimethyl mesaconate.
Q2: How can I detect if isomerization has occurred in my reaction mixture?
A2: Isomerization can be detected and quantified using standard analytical techniques that can distinguish between the two isomers. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The chemical shifts and coupling constants of the vinyl and methyl protons will be distinct for this compound and dimethyl mesaconate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column, allowing for their separation and quantification. The mass spectra can confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers based on their different interactions with the stationary phase, enabling quantification.
Q3: What general precautions can I take to minimize the isomerization of this compound?
A3: To minimize unwanted isomerization, consider the following precautions:
-
Temperature Control: Perform reactions at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures provide more energy for the isomerization to occur.
-
Avoid Acidic and Basic Conditions: Both acids and bases can catalyze the isomerization. If your reaction requires acidic or basic conditions, consider using the mildest possible reagents and shortest possible reaction times. The use of a buffer system to maintain a neutral pH can also be beneficial.
-
Solvent Selection: The choice of solvent can influence the rate of isomerization. Polar aprotic solvents may promote isomerization. It is advisable to screen different solvents to find one that minimizes this side reaction.[1]
-
Reaction Time: Monitor the progress of your primary reaction and work it up as soon as it is complete to minimize the time this compound is exposed to potentially isomerizing conditions.
Troubleshooting Guide
Issue: Significant formation of dimethyl mesaconate as a byproduct.
This guide will help you troubleshoot and minimize the unwanted isomerization of this compound.
Step 1: Analyze Reaction Conditions
Review your experimental setup with a focus on factors known to promote isomerization.
| Parameter | Potential Cause of Isomerization | Recommended Action |
| Temperature | High temperatures (> 80 °C) | Lower the reaction temperature. |
| pH | Presence of strong acids or bases | Use milder acids/bases or a buffer system. |
| Catalyst | Certain Lewis acids or amine catalysts | Screen alternative, non-isomerizing catalysts.[1] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) | Test less polar or protic solvents.[1][2][3] |
| Reaction Time | Prolonged reaction times | Optimize for the shortest time necessary for completion. |
Step 2: Experimental Protocol for Minimizing Isomerization
This protocol outlines a general approach to setting up a reaction to minimize the isomerization of this compound.
-
Reagent and Solvent Preparation:
-
Ensure all reagents and solvents are pure and dry, as impurities can sometimes catalyze side reactions.
-
If applicable, degas solvents to remove dissolved oxygen, which can sometimes participate in radical-mediated isomerization pathways.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solvent and any other reactants except for catalysts or reagents that might initiate isomerization.
-
Cool the reaction mixture to the desired, low temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
-
Initiation of Reaction:
-
Slowly add the catalyst or initiating reagent to the cooled reaction mixture.
-
Maintain the low temperature throughout the reaction period.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Aim to stop the reaction as soon as the desired product is formed to avoid prolonged exposure of this compound to the reaction conditions.
-
-
Work-up and Purification:
-
Quench the reaction promptly using a neutral or slightly acidic/basic wash as appropriate to neutralize any catalysts.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Purify the product using a method that avoids high temperatures, such as flash column chromatography.
-
Step 3: Visualization of Key Concepts
Isomerization Pathway
Caption: Factors influencing the isomerization of this compound.
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting isomerization.
References
Technical Support Center: Dimethyl Citraconate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dimethyl citraconate.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Conversion | Isomerization to Less Reactive Species: this compound can isomerize to its trans-isomer, dimethyl mesaconate, which is less reactive in radical polymerization. This is often promoted by high temperatures and certain solvents or catalysts.[1][2][3] | - Optimize Temperature: Conduct the polymerization at the lowest effective temperature to minimize isomerization. - Solvent Selection: Avoid solvents known to promote isomerization, such as dimethyl sulfoxide (B87167) (DMSO). Consider using low-polarity solvents.[4] - Catalyst Choice: Be cautious with amine-based catalysts, as they can facilitate isomerization.[3] |
| Inhibitor Presence: Commercial monomers may contain inhibitors to prevent premature polymerization during storage. | - Monomer Purification: Purify the this compound monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove inhibitors. | |
| Inappropriate Initiator Concentration: Too low an initiator concentration can lead to slow or incomplete polymerization. | - Optimize Initiator Concentration: Titrate the initiator concentration to find the optimal level for your specific reaction conditions. | |
| High Polydispersity Index (PDI) | Chain Transfer Reactions: Intramolecular chain transfer reactions can occur, especially at elevated temperatures, leading to a broader molecular weight distribution.[5] | - Temperature Control: Maintain a consistent and optimized reaction temperature to minimize chain transfer events. |
| Non-uniform Initiation: Inconsistent initiation throughout the reaction mixture can result in polymer chains of varying lengths. | - Ensure Homogeneous Mixing: Maintain vigorous and consistent stirring throughout the polymerization process. - Controlled Polymerization Techniques: For better control over PDI, consider using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization). | |
| Formation of Isomers in the Final Product | Reaction Conditions Favoring Isomerization: As mentioned, high temperatures, specific solvents (e.g., DMSO), and the presence of bases can promote the conversion of this compound to dimethyl mesaconate.[1][2][3][4] | - Careful Selection of Reaction Parameters: Refer to the solutions for "Low Polymer Yield" to minimize isomerization. - Reaction Monitoring: Use analytical techniques like 1H NMR spectroscopy to monitor the extent of isomerization during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the polymerization of this compound?
A1: The most prevalent side reaction is the isomerization of this compound (the cis-isomer) to dimethyl mesaconate (the trans-isomer).[1][2][3] Dimethyl mesaconate is significantly less reactive in radical polymerization, which can lead to lower polymer yields and conversions.
Q2: How can I detect and quantify the isomerization of this compound to dimethyl mesaconate?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful technique to detect and quantify the presence of both isomers.[1] The vinyl protons of this compound and dimethyl mesaconate appear at distinct chemical shifts, allowing for their differentiation and the calculation of their relative amounts by integrating the respective peaks. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) can also be used for sensitive quantification of these isomers.[5][6]
Q3: What is the effect of temperature on this compound polymerization?
A3: Temperature has a significant impact. While higher temperatures generally increase the rate of polymerization, they also markedly accelerate the rate of isomerization to the less reactive dimethyl mesaconate.[5] At temperatures above 60°C, intramolecular chain transfer reactions can also become more prominent, potentially leading to a higher polydispersity index (PDI) in the resulting polymer.[5]
Q4: Which solvents are recommended for the polymerization of this compound?
A4: To minimize isomerization, it is advisable to use low-polarity solvents. Toluene and benzene (B151609) have been used in the polymerization of related itaconate monomers.[7] Solvents like dimethyl sulfoxide (DMSO) should be avoided as they have been shown to promote the isomerization of itaconic anhydride (B1165640) to citraconic anhydride, a related compound.[4]
Q5: How does the choice of initiator affect the polymerization?
A5: The initiator concentration directly influences the polymerization rate and the molecular weight of the resulting polymer. A higher initiator concentration generally leads to a faster reaction rate but may result in lower molecular weight polymers. For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) are often used.
Experimental Protocols
Free-Radical Bulk Polymerization of this compound
Objective: To perform the bulk polymerization of this compound using AIBN as a radical initiator.
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Methanol (B129727) (for precipitation)
-
Filter funnel and paper
-
Vacuum oven
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Place the desired amount of purified this compound and AIBN (typically 0.1-1 mol% relative to the monomer) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Inert Atmosphere: Backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60-80°C).
-
Stirring: Stir the reaction mixture at a constant rate throughout the polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity. Samples can be taken periodically (if the setup allows) to determine conversion and molecular weight by techniques like NMR and GPC.
-
Termination and Precipitation: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice bath. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it by slowly adding the solution to a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Free-Radical Solution Polymerization of this compound
Objective: To polymerize this compound in a solvent to better control viscosity and temperature.
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Three-neck round-bottom flask with a condenser, magnetic stir bar, and nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Methanol (for precipitation)
-
Filter funnel and paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound as described above. Ensure the solvent is dry and deoxygenated.
-
Reaction Setup: Add the purified this compound and the solvent to the three-neck flask. The monomer concentration is typically in the range of 1-5 M.
-
Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Initiator Addition: Dissolve the desired amount of AIBN in a small amount of the reaction solvent and add it to the flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) using a heating mantle.
-
Stirring: Maintain constant and efficient stirring.
-
Monitoring and Termination: Monitor the reaction and terminate it as described in the bulk polymerization protocol.
-
Precipitation and Purification: Precipitate the polymer in methanol, filter, wash, and dry it in a vacuum oven.
Visualizations
Caption: Isomerization of this compound to dimethyl mesaconate.
Caption: General experimental workflow for this compound polymerization.
References
- 1. Insights into post‐polymerisation modification of bio‐based unsaturated itaconate and fumarate polyesters via aza‐michael addition: Understanding the effects of C=C isomerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [mdpi.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
how to improve the yield of dimethyl citraconate synthesis
Welcome to the technical support center for the synthesis of dimethyl citraconate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the esterification of citraconic acid or its anhydride (B1165640) with methanol (B129727), often using an acid catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or hydrated. | Use a fresh, anhydrous acid catalyst. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the required temperature for efficient esterification. | Ensure the reaction mixture is heated to reflux. The optimal temperature for the synthesis of the related dimethyl itaconate is around 120°C.[1] | |
| 3. Presence of Water: Water in the reactants or solvent can inhibit the forward reaction. | Use anhydrous methanol and dry the starting material (citraconic acid or anhydride) before use. | |
| Low Yield | 1. Reversible Reaction: Fischer esterification is a reversible reaction, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[2][3][4][5][6] | Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[7][8][9] Alternatively, use a large excess of methanol to drive the reaction forward.[3] |
| 2. Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Increase the reaction time if necessary. | |
| 3. Product Loss During Workup: The product may be lost during the extraction and washing steps. | Ensure proper phase separation during extraction. Minimize the number of washing steps if possible without compromising purity. | |
| Presence of Impurities | 1. Unreacted Starting Material: The reaction did not go to completion. | See "Low Yield" solutions. |
| 2. Isomerization: Isomerization of this compound to dimethyl mesaconate (the trans-isomer) or dimethyl itaconate can occur, especially at high temperatures or in the presence of certain catalysts. | Optimize the reaction temperature and time to minimize isomerization. The choice of catalyst can also influence isomer formation. | |
| 3. Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid during the workup if acidic or basic conditions are too harsh or prolonged.[6] | Neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases during the workup. | |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Impurities can lower the melting point of the final product. | Purify the product using column chromatography or distillation. |
| 2. Incomplete Removal of Solvent: Residual solvent can make the product appear oily. | Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Fischer esterification of citraconic acid or the acid-catalyzed esterification of citraconic anhydride with methanol.[5] This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and heating to reflux.
Q2: How can I drive the esterification reaction to completion to maximize the yield?
A2: To maximize the yield, the equilibrium of the Fischer esterification needs to be shifted towards the products. This can be achieved in two primary ways:
-
Use of Excess Reactant: Employing a large excess of methanol can drive the reaction forward.[3]
-
Removal of Water: The water produced during the reaction can be removed as it forms using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[7][8][9]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: The main potential side reactions include:
-
Isomerization: The cis-isomer (this compound) can isomerize to the more stable trans-isomer (dimethyl mesaconate) or to dimethyl itaconate. This can be influenced by temperature and the catalyst used.
-
Hydrolysis: During the workup, the ester product can be hydrolyzed back to citraconic acid if exposed to aqueous acid or base for an extended period.[6]
-
Polymerization: At high temperatures, the unsaturated ester may undergo polymerization, although this is less common under typical esterification conditions.
Q4: What is the role of the acid catalyst in the esterification reaction?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid or anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[4]
Q5: What purification methods are recommended for this compound?
A5: Common purification techniques include:
-
Distillation: Vacuum distillation is often used to purify liquid esters.
-
Column Chromatography: Silica (B1680970) gel chromatography can be effective in separating the desired product from impurities.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity. For the related compound, dimethyl fumarate, crystallization from methanol is effective.[10]
Experimental Protocols
Representative Synthesis of this compound from Citraconic Anhydride
Materials:
-
Citraconic anhydride
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citraconic anhydride (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Optional (for water removal): If using a Dean-Stark trap, add toluene to the reaction mixture and set up the apparatus according to standard procedures.[7][8]
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65-70°C for methanol) and stir. If using a Dean-Stark trap with toluene, the reflux temperature will be higher.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If an excess of methanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent for extraction (e.g., diethyl ether).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Visualizations
References
- 1. WO1994021589A1 - Citraconic anhydride preparation process - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 10. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
Technical Support Center: Michael Additions with Dimethyl Citraconate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing dimethyl citraconate in Michael addition reactions.
Troubleshooting Guide
Low or No Product Formation
Question: I am not observing any significant formation of my desired Michael adduct. What are the potential causes and how can I address this?
Answer:
Low or no product formation in a Michael addition with this compound can stem from several factors, primarily the inherent reactivity of the acceptor and potential side reactions. Here are key areas to investigate:
-
Isomerization to Unreactive Species: this compound can isomerize to its geometric isomer, dimethyl mesaconate, and its structural isomer, dimethyl itaconate. Both this compound and mesaconate are often reported to be unreactive or significantly less reactive towards nucleophiles like amines in aza-Michael additions compared to dimethyl itaconate.[1][2] This isomerization can be catalyzed by bases (including amine reactants) and Lewis acids.[1][2]
-
Troubleshooting Steps:
-
Monitor Isomerization: Use techniques like 1H NMR to check for the presence of dimethyl mesaconate and dimethyl itaconate in your reaction mixture.
-
Control Temperature: Lowering the reaction temperature can help suppress isomerization.[2]
-
Solvent Choice: Employing low-polarity solvents may also reduce the rate of isomerization.[2]
-
-
-
Inadequate Catalyst Activity: The choice and activity of the catalyst are critical.
-
Troubleshooting Steps:
-
Catalyst Selection: For aza-Michael additions, Lewis acids are commonly used as catalysts.[1][2] The effectiveness of the catalyst often correlates with its Lewis acidity.[2] Iodine has been reported as an effective catalyst.[1][2] For other Michael donors, a suitable base catalyst may be necessary. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used for Michael additions of nitroalkanes to this compound.[3]
-
Catalyst Loading: Ensure the appropriate catalyst loading is used. This may require optimization.
-
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
-
Troubleshooting Steps:
-
Increase Reaction Time: Some Michael additions, particularly with less reactive substrates, can require extended reaction times, sometimes up to 72 hours, to achieve high yields.[4]
-
Optimize Temperature: While lower temperatures can reduce isomerization, an optimal temperature is needed to ensure a reasonable reaction rate. This may require careful balancing.
-
-
Formation of Multiple Products
Question: My reaction is yielding a mixture of products, making purification difficult. What are the likely side reactions and how can I improve the selectivity?
Answer:
The formation of multiple products is a common issue, often due to the isomerization of this compound and competing reaction pathways.
-
Isomerization: As mentioned, this compound can isomerize to dimethyl itaconate and dimethyl mesaconate. If your nucleophile can react with dimethyl itaconate, you may get a mixture of adducts.
-
Troubleshooting Steps:
-
Favor the Desired Isomer's Reactivity: If the itaconate adduct is desired, conditions that promote controlled isomerization followed by rapid Michael addition might be explored. Conversely, to favor the direct addition to citraconate (if reactive), conditions that minimize isomerization (low temperature, low polarity solvent) are crucial.[2]
-
-
-
1,2-Addition vs. 1,4-Addition (Conjugate Addition): Michael acceptors possess two electrophilic sites: the carbonyl carbon (leading to 1,2-addition) and the β-carbon (leading to the desired 1,4- or conjugate addition).
-
Troubleshooting Steps:
-
Nucleophile Choice: "Soft" nucleophiles generally favor 1,4-addition, while "hard" nucleophiles tend to favor 1,2-addition. This is explained by Hard and Soft Acid-Base (HSAB) theory.
-
Reaction Conditions: Thermodynamic control (reversible conditions, higher temperatures) tends to favor the more stable 1,4-adduct, while kinetic control (irreversible conditions, low temperatures) can favor the 1,2-adduct.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound often unreactive in Michael additions?
A1: The geometry of the double bond and the steric hindrance around the β-carbon in this compound can make it less susceptible to nucleophilic attack compared to its isomer, dimethyl itaconate.[1][2]
Q2: What are suitable solvents for Michael additions with this compound?
A2: The choice of solvent is critical and depends on the specific reaction. Alcohols are often used for aza-Michael additions and can enhance the reaction rate.[1][2] However, to suppress isomerization, low-polarity solvents are recommended.[2] For asymmetric syntheses, less interactive solvents like hydrocarbons may be preferred to maintain stereoselectivity.[1][2]
Q3: What catalysts are effective for this reaction?
A3: Lewis acids are common catalysts for aza-Michael additions, with their effectiveness often linked to their Lewis acidity.[1][2] Iodine is a noted effective catalyst.[1][2] In some cases, a base catalyst may not be necessary for aza-Michael additions.[1][2] For other nucleophiles, bases such as DBU may be employed.[3]
Q4: Can the amine reactant itself act as a catalyst?
A4: Yes, amines can catalyze the isomerization of dimethyl itaconate, and a second molecule of the amine can participate in the proton transfer step of the aza-Michael addition.[1][2]
Experimental Protocols
General Protocol for Aza-Michael Addition to Dimethyl Itaconate (as a reference for potential isomerization products)
This protocol is adapted from general procedures and should be optimized for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve dimethyl itaconate (1 equivalent) in the chosen solvent (e.g., a low-polarity solvent to minimize isomerization).
-
Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents).
-
Catalyst Addition (if applicable): If using a catalyst (e.g., a Lewis acid), add it at the appropriate loading (typically 5-20 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to suppress side reactions). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Nucleophile | Yield (%) | Reference |
| None | None | 21 | 72 | Diethylamine (on DMI) | >80 | [4] |
| DBU | - | - | - | Nitroalkanes | - | [3] |
Note: Specific quantitative data for Michael additions directly on this compound is limited in the provided search results, with more focus on the reactivity of its isomer, dimethyl itaconate. The table reflects data on related itaconate systems.
Visualizations
Caption: Isomerization of Dimethyl Itaconate.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into post‐polymerisation modification of bio‐based unsaturated itaconate and fumarate polyesters via aza‐michael addition: Understanding the effects of C=C isomerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Dimethyl Citraconate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of crude dimethyl citraconate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Residual citraconic acid (or its anhydride) and methanol.
-
Geometric Isomers: Dimethyl mesaconate (the trans-isomer) and dimethyl itaconate are common process-related impurities that can be challenging to separate due to similar physical properties.[1]
-
Solvent Residues: Solvents used during the synthesis or work-up procedures.
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) used in esterification.[2][3]
-
Decomposition Products: High temperatures can lead to decomposition or side reactions.[4]
-
Water: Residual water from the esterification reaction or work-up.[5]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 617-54-9 | [6][7] |
| Molecular Formula | C₇H₁₀O₄ | [7] |
| Molecular Weight | 158.15 g/mol | [7][8] |
| Appearance | Colorless to almost colorless clear liquid | [9] |
| Boiling Point | 211 °C (at atmospheric pressure) | [10] |
| Flash Point | 91.11 °C | [11] |
| Solubility | Soluble in alcohol.[11] |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the desired scale.
-
Vacuum Distillation is highly effective for separating this compound from non-volatile impurities like catalyst residues, unreacted citraconic acid, and high-boiling point side products. It is often the preferred method for large-scale purification.[12]
-
Column Chromatography is ideal for separating compounds with similar boiling points, such as geometric isomers (dimethyl mesaconate).[6] It offers high resolution but may be less practical for very large quantities.
-
Aqueous Wash (Neutralization) is a simple but critical step to remove acidic impurities, such as the esterification catalyst or unreacted citraconic acid, before distillation.[5][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The final product is yellow or brown, not colorless.
-
Possible Cause 1: Thermal decomposition during distillation at atmospheric pressure.
-
Solution: Perform the distillation under vacuum to lower the boiling point and minimize thermal stress on the compound.[12]
-
Possible Cause 2: Presence of colored, non-volatile impurities.
-
Solution: Before distillation, consider a pre-purification step. Stirring the crude product with a small amount of activated charcoal can help adsorb colored impurities. The charcoal can then be removed by filtration.[14]
Problem 2: Purity is low after distillation, and NMR/GC analysis shows the presence of an isomeric impurity.
-
Possible Cause: The crude mixture contains dimethyl mesaconate or dimethyl itaconate, which have boiling points very close to this compound, making separation by distillation difficult.
-
Solution: Use a high-resolution separation technique like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[15] A careful selection of the stationary and mobile phases is critical for achieving separation.
Problem 3: The yield after purification is significantly lower than expected.
-
Possible Cause 1 (Distillation): The vacuum is too high, or the heating is too rapid, causing the product to be carried over into the receiving flask prematurely or to bump violently.
-
Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips.[12] Gradually apply the vacuum and heat the distillation flask gently with a heating mantle. Collect fractions carefully, monitoring the temperature and pressure.[12]
-
Possible Cause 2 (Chromatography): The chosen solvent system is too polar, causing the product to elute too quickly with impurities. Alternatively, the compound may have been partially lost on the column due to irreversible adsorption.
-
Solution: Optimize the mobile phase polarity using Thin-Layer Chromatography (TLC) first. A good starting point for esters is a mixture of hexane (B92381) and ethyl acetate. Ensure the silica (B1680970) gel is properly packed and conditioned.
-
Possible Cause 3 (Aqueous Wash): Emulsion formation during the work-up, leading to loss of product in the aqueous layer.
-
Solution: To break an emulsion, try adding brine (a saturated NaCl solution) or gently warming the separation funnel. Avoid vigorous shaking.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for purifying crude this compound.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities.
-
Neutralization:
-
Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separation funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, neutralized ester.
-
-
Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the neutralized crude ester and a magnetic stir bar into the distillation flask.
-
-
Distillation Process:
-
Begin stirring and gradually apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at that pressure.
-
Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
General Purification Workflow
Caption: Step-by-step workflow from crude product to pure this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating isomeric impurities.
-
TLC Analysis:
-
Determine a suitable solvent system using TLC. A common mobile phase for esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for this compound.
-
-
Column Packing:
-
Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Concentrate the crude product. If it is an oil, adsorb it onto a small amount of silica gel.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Purity Assessment
After purification, it is essential to verify the purity of the this compound.
-
Gas Chromatography (GC): An excellent method for determining purity and detecting volatile impurities. A pure sample should show a single major peak.[7][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by detecting characteristic signals that do not correspond to this compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially when dealing with non-volatile or thermally sensitive impurities.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. In situ spectroscopic studies on vapor phase catalytic decomposition of dimethyl oxalate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | C7H10O4 | CID 5355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 617-54-9 | TCI AMERICA [tcichemicals.com]
- 10. This compound | 617-54-9 | AAA61754 | Biosynth [biosynth.com]
- 11. This compound [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. CN102320967A - Preparation method of dimethyl itaconate - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. Separation of Dimethyl itaconate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
Optimizing Catalyst Selection for Dimethyl Citraconate Reactions: A Technical Support Center
Welcome to the Technical Support Center for optimizing catalyst selection in dimethyl citraconate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound, often resulting in its isomer dimethyl maleate (B1232345), is the esterification of maleic anhydride (B1165640) with methanol (B129727).[1] This reaction is typically catalyzed by an acid.
Q2: What are the key factors that influence the outcome of the reaction?
Several factors can significantly impact the yield and selectivity of the this compound synthesis:
-
Choice of Alcohol: Primary alcohols like methanol react readily with maleic anhydride.[2]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesirable byproducts.[2]
-
Catalyst Type and Concentration: The choice of catalyst is critical and affects both the reaction rate and selectivity.[3]
-
Molar Ratio of Reactants: An excess of methanol can favor the formation of the di-ester (dimethyl maleate).[2]
Q3: What are the common byproducts in this reaction?
Common byproducts include:
-
Monomethyl maleate: This is an intermediate in the reaction where only one of the carboxylic acid groups of maleic acid has been esterified.[4][5]
-
Maleic acid and Fumaric acid: These can form due to the presence of water.[3] Isomerization of maleate to the more stable fumarate (B1241708) can also occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound/Maleate | - Insufficient catalyst activity.- Suboptimal reaction temperature.- Incomplete reaction.- Unfavorable molar ratio of reactants. | - Select a more active catalyst (see Catalyst Performance Comparison table below).- Optimize the reaction temperature. Higher temperatures can increase the rate but may also lead to byproduct formation.- Increase the reaction time or monitor the reaction progress using techniques like TLC or GC.- Use an excess of methanol to drive the equilibrium towards the formation of the di-ester.[2] |
| High Levels of Monomethyl Maleate | - Insufficient reaction time or catalyst concentration.- The second esterification step is slower than the first. | - Prolong the reaction time.- Increase the catalyst loading.- Ensure adequate mixing to promote the second esterification. |
| Formation of Fumaric Acid/Dimethyl Fumarate | - Isomerization of the maleate product to the more stable fumarate isomer, often promoted by high temperatures and strong acid catalysts. | - Operate at lower temperatures. Some studies show that at 80°C, isomerization to dimethylfumarate is minimal with certain solid acid catalysts.[4]- Choose a catalyst that is less prone to promoting isomerization. |
| Catalyst Deactivation (for solid catalysts) | - Pore blocking by reactants or products.- Coking at high temperatures. | - For catalysts like Al-MCM-41, lower activity can be due to pore blocking.[4]- Regenerate the catalyst. Coked catalysts can often be regenerated by calcination in air at elevated temperatures. |
| Difficulty in Product Purification | - Presence of acidic byproducts and residual catalyst. | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove acidic components.- Use distillation for purification. If using a solid catalyst, it can be easily filtered off before workup. |
Data Presentation: Catalyst Performance Comparison
The selection of a suitable catalyst is crucial for the successful synthesis of dimethyl maleate from maleic anhydride and methanol. The following table summarizes the performance of various catalysts based on available literature. Please note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Maleic Anhydride Conversion (%) | Dimethyl Maleate Yield (%) | Notes |
| DNW-1 (Cationic Exchange Resin) | Not specified | Not specified | ~100% | ~99% | Used in a catalytic distillation setup.[6] |
| Hβ-zeolite | 80 - 150 | Varies | High | Not specified | Found to be more active than Al-MCM-41 molecular sieves.[4] |
| Al-MCM-41 | 80 - 150 | Varies | Moderate | Not specified | Lower activity attributed to pore blocking.[4] Less than 1% isomerization to dimethylfumarate observed at 80°C.[4] |
| Immobilized Silicotungstate | 95 | 5 | 98% (of maleic acid) | 82% (selectivity for dibutyl maleate) | Used for the esterification of maleic acid with butan-1-ol, but indicates potential for high conversion and selectivity.[4] |
| Phosphotungstic acid | 110 - 140 | Varies | High | Not specified | Proved to be the most active catalyst in a study with butanols.[5] |
| Sulfuric acid | Varies | Varies | High | Not specified | A common and effective, but corrosive, catalyst.[1][5] |
| Dowex 50WX8 (Ion Exchange Resin) | 110 - 140 | Varies | Lower | Not specified | Slower reaction compared to homogeneous catalysts like sulfuric acid.[5] |
Experimental Protocols
General Laboratory Synthesis of Dimethyl Maleate
This protocol is a generalized procedure based on common laboratory practices for the esterification of maleic anhydride.
Materials:
-
Maleic Anhydride
-
Methanol (anhydrous)
-
Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in an excess of methanol.
-
Catalyst Addition: Carefully add the acid catalyst to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid catalyst.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation.
-
Visualizations
Reaction Pathway for Dimethyl Maleate Synthesis
The following diagram illustrates the two-step reaction for the synthesis of dimethyl maleate from maleic anhydride and methanol.
Experimental Workflow for Catalyst Screening
This diagram outlines a typical workflow for screening different catalysts for the this compound/maleate synthesis.
References
- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
- 2. koyonchem.com [koyonchem.com]
- 3. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.pan.pl [journals.pan.pl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Citraconate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments concerning the effect of temperature on dimethyl citraconate reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal reaction observed for this compound?
When subjected to heat, particularly in the gas phase, this compound (the cis-isomer) undergoes thermal isomerization to form dimethyl mesaconate, its trans-isomer. This is a reversible first-order reaction, but often the kinetics of the forward reaction are studied.
Q2: How does temperature influence the rate of this isomerization?
The rate of isomerization from this compound to dimethyl mesaconate increases significantly with temperature. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A). As temperature increases, a greater fraction of molecules possesses sufficient energy to overcome the activation barrier, leading to a faster reaction rate.[1]
Q3: What are the typical kinetic parameters for the gas-phase isomerization of this compound?
The activation energy (Ea) for the gas-phase isomerization is consistently reported to be approximately 105 kJ/mol .[2][3][4][5] Data from Arrhenius plots, where the natural log of the rate constant (ln k) is plotted against the reciprocal of the temperature (1/T), show a slope of approximately -1.26 x 10⁴ K.[6][7][8] The activation energy can be calculated from this slope (Ea = -slope * R), which confirms the 105 kJ/mol value.[6][7][8]
The relationship can be described by the Arrhenius equation derived from experimental data:
-
ln(k) = 11.5 - (12600 / T)
Data Presentation: Rate Constants at Various Temperatures
The following table summarizes experimentally determined rate constants for the gas-phase isomerization of this compound at different temperatures.
| Temperature (K) | Temperature (°C) | Rate Constant (k), s⁻¹ | Reference |
| 587 | 314 | 4.50 x 10⁻⁵ | [9] |
| 621 | 348 | 1.46 x 10⁻⁴ | [9] |
| 667 | 394 | 5.92 x 10⁻⁴ | [3] |
| 684 | 411 | 9.43 x 10⁻⁴ | [2] |
| 685 | 412 | 9.67 x 10⁻⁴ | [5] |
| 688 | 415 | 1.04 x 10⁻³ | [4] |
| 689 | 416 | 1.08 x 10⁻³ | [10] |
| 738 | 465 | 3.65 x 10⁻³ | [10] |
Experimental Protocols
Q4: What is a general methodology for studying the kinetics of this compound isomerization?
While specific instrumentation may vary, a general workflow for a gas-phase kinetic study can be established. The primary goal is to measure the concentration of this compound at various time points while holding the temperature constant.
General Protocol:
-
Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent or use the neat compound if its vapor pressure is suitable.
-
Reactor Setup: Use a sealed, temperature-controlled reactor vessel suitable for high-temperature gas-phase reactions. Ensure the system can be purged with an inert gas (e.g., Nitrogen, Argon) to create an oxygen-free atmosphere.
-
Initiation: Inject a precise amount of the this compound sample into the pre-heated reactor. This marks time zero (t=0) of the experiment.
-
Sampling: At predetermined time intervals, extract a small aliquot of the gas mixture from the reactor. This is often done using a gas-tight syringe through a septum port.
-
Analysis: Immediately analyze the composition of each aliquot using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This will allow for the quantification of the reactant (this compound) and product (dimethyl mesaconate).
-
Data Collection: Repeat the experiment at several different constant temperatures to gather rate data across a temperature range.
-
Kinetic Analysis: For each temperature, plot the natural logarithm of the this compound concentration (ln[DMCt]) versus time. For a first-order reaction, this should yield a straight line with a slope equal to -k.
-
Arrhenius Plot: After determining the rate constant (k) at each temperature (T), create an Arrhenius plot of ln(k) versus 1/T. The slope of this line is -Ea/R, and the y-intercept is ln(A), allowing for the determination of the activation energy and pre-exponential factor.
Caption: Experimental workflow for a gas-phase kinetics study.
Troubleshooting Guide
Q5: My Arrhenius plot is not linear. What are the potential causes?
-
Temperature Fluctuations: Inconsistent temperature control during an experimental run can significantly alter the rate constant, leading to non-linear data. Ensure your reactor's temperature is stable to within ±0.5 K.
-
Side Reactions: At higher temperatures, decomposition or other side reactions may occur, consuming the reactant through alternative pathways. This would violate the assumption of a single isomerization reaction. Analyze your samples for unexpected byproducts.
-
Reversible Reaction: The isomerization is reversible. If the reaction is allowed to proceed for too long, the concentration of the product (dimethyl mesaconate) will build up, and the reverse reaction will become significant, causing deviation from simple first-order kinetics. Use an initial rates method or fit the data to a reversible kinetics model.
Q6: The calculated activation energy is very different from the literature value (~105 kJ/mol). What should I check?
-
Inaccurate Temperature Measurement: The most common source of error in Arrhenius analysis is inaccurate temperature measurement. Calibrate your temperature probes against a known standard. A systematic error in temperature will lead directly to an error in the slope of the Arrhenius plot.
-
Presence of a Catalyst: Impurities in the starting material or the reactor walls could have a catalytic effect, lowering the true activation energy of the reaction. Ensure all glassware and reagents are clean and pure.
-
Phase Effects: The literature value is for a gas-phase reaction. If your experiment is being conducted in a solvent (liquid phase), the solvent-solute interactions can alter the energy of the transition state and thus change the activation energy.
Q7: My kinetic data is not reproducible between runs. What are the common sources of this issue?
-
Inconsistent Sample Volume: Ensure the amount of sample injected into the reactor is precisely the same for each run. Use a high-precision syringe or an autosampler.
-
Reactor Leaks: Small leaks in the reactor at high temperatures can lead to a loss of sample over time, which will appear as an artificially fast reaction rate. Perform a leak check on your system before starting experiments.
-
Instrument Drift: Analytical instruments like a GC can experience drift over time. Calibrate the instrument frequently with a known standard to ensure the detector response is consistent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chegg.com [chegg.com]
- 3. Solved The activation energy for the gas phase isomerization | Chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. wyzant.com [wyzant.com]
- 6. chegg.com [chegg.com]
- 7. Solved For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]
- 8. Solved a) For the gas phase isomerization of | Chegg.com [chegg.com]
- 9. chegg.com [chegg.com]
- 10. Solved 1. For the gas phase isomerization of dimethyl | Chegg.com [chegg.com]
Technical Support Center: Dimethyl Citraconate Production Scale-Up
Welcome to the technical support center for the scale-up of dimethyl citraconate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DMC-SU-01 | Low Yield of this compound | - Incomplete reaction. - Isomerization of citraconic anhydride (B1165640) or this compound to by-products. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. | - Increase reaction time or temperature cautiously. - Monitor the reaction for the formation of isomers like dimethyl itaconate or dimethyl mesaconate. - Optimize reaction conditions using a design of experiments (DoE) approach. - Regenerate or replace the catalyst. |
| DMC-SU-02 | Presence of Impurities in the Final Product | - Formation of isomeric by-products (dimethyl itaconate, dimethyl mesaconate). - Residual unreacted starting materials (citraconic anhydride, methanol). - Formation of oligomers or polymers. - Inefficient purification process. | - Characterize impurities using techniques like GC-MS or NMR. - Adjust reaction conditions to minimize by-product formation. - Optimize distillation parameters (temperature, pressure, column efficiency). - Consider alternative purification methods like fractional distillation or chromatography for higher purity requirements. |
| DMC-SU-03 | Catalyst Deactivation or Low Recyclability | - Fouling of the catalyst surface with by-products or polymers. - Leaching of the active catalytic species. - Thermal degradation of the catalyst. - Inefficient separation of the catalyst from the reaction mixture. | - Implement a catalyst regeneration protocol (e.g., washing with a suitable solvent, calcination for solid catalysts). - Consider using a more robust catalyst or a different catalyst type (e.g., solid acid catalysts for easier separation). - Optimize the catalyst separation process (e.g., filtration, centrifugation). A patent suggests that heteropolyacid or heteropolyacid salt catalysts can be more easily recycled.[1] |
| DMC-SU-04 | Difficulties in Product Purification | - Close boiling points of this compound and its isomers. - Azeotrope formation with solvents or by-products. - Thermal degradation of the product during distillation. | - Employ high-efficiency fractional distillation columns. - Investigate the use of extractive distillation or azeotropic distillation with an appropriate entrainer. - Perform distillation under vacuum to reduce the boiling point and minimize thermal degradation. |
| DMC-SU-05 | Process Inconsistency Between Batches | - Variations in raw material quality. - Inconsistent reaction conditions (temperature, pressure, mixing). - Inefficient process monitoring and control. | - Establish strict quality control specifications for all raw materials. - Implement robust process control systems to maintain consistent reaction parameters. - Utilize Process Analytical Technology (PAT) to monitor the reaction in real-time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound that are amenable to scale-up?
A1: The most common laboratory synthesis involves the esterification of citraconic anhydride with methanol (B129727), often in the presence of an acid catalyst. For industrial-scale production, processes starting from itaconic acid are also considered, which involve isomerization to citraconic anhydride followed by esterification.[1][2] The choice of route on a larger scale will depend on factors like raw material cost, catalyst efficiency, and overall process economics.
Q2: How can I minimize the formation of isomeric impurities like dimethyl itaconate and dimethyl mesaconate?
A2: Isomerization is a key challenge. Controlling the reaction temperature and choosing a selective catalyst are crucial. For instance, processes for preparing citraconic anhydride from itaconic acid often involve heating in the presence of specific catalysts to promote isomerization and dehydration.[1][2] Careful optimization of these conditions is necessary to favor the desired citraconate isomer during the subsequent esterification.
Q3: What type of catalyst is recommended for the esterification of citraconic anhydride at scale?
A3: While strong mineral acids like sulfuric acid can be used, they pose challenges in terms of separation and corrosion. For larger-scale operations, solid acid catalysts such as acidic resins or heteropolyacids are often preferred due to their ease of separation and potential for regeneration and recycling.[1] This simplifies the downstream purification process.
Q4: What are the key safety considerations when scaling up this compound production?
A4: Key safety considerations include the flammability of methanol and other organic solvents, the corrosive nature of acid catalysts, and the potential for runaway reactions. A thorough process hazard analysis (PHA) should be conducted. Ensure adequate ventilation, use appropriate personal protective equipment (PPE), and have emergency procedures in place. This compound itself is listed as a combustible liquid.[3]
Q5: How does the thermal stability of this compound affect the purification process?
A5: this compound can be susceptible to thermal degradation and isomerization at elevated temperatures. During distillation, prolonged exposure to high temperatures can lead to yield loss and the formation of impurities. Therefore, vacuum distillation is highly recommended to lower the boiling point and minimize the thermal stress on the product.
Experimental Protocols
Protocol 1: Catalyst Screening for Citraconic Anhydride Esterification
This protocol outlines a general procedure for screening different acid catalysts for the synthesis of this compound.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.
-
Reactant Charging: Charge the reactor with citraconic anhydride and a molar excess of methanol (e.g., 1:5 molar ratio).
-
Catalyst Addition: Add the catalyst to be screened (e.g., 1-5 wt% relative to citraconic anhydride). Examples of catalysts to screen include Amberlyst-15, sulfuric acid, and a supported heteropolyacid.
-
Reaction: Heat the mixture to reflux (typically 65-70°C) with constant stirring under a nitrogen atmosphere.
-
Sampling and Analysis: Periodically take samples from the reaction mixture. Quench the reaction in an aliquot and analyze by Gas Chromatography (GC) to monitor the conversion of citraconic anhydride and the formation of this compound and any by-products.
-
Work-up: After the reaction reaches completion or a desired conversion, cool the mixture. If a solid catalyst is used, it can be removed by filtration. If a liquid acid is used, it will need to be neutralized.
-
Purification: Remove excess methanol by rotary evaporation. The crude product can then be purified by vacuum distillation.
-
Analysis: Analyze the final product for purity and yield using GC and NMR.
Visualizations
Diagram 1: Generalized Workflow for this compound Production Scale-Up
Caption: A flowchart illustrating the key stages in the scale-up of this compound production.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. US8273903B2 - Method for preparing the citraconic anhydride and method for isomerizing/dehydrating itaconic acid - Google Patents [patents.google.com]
- 2. WO1994021589A1 - Citraconic anhydride preparation process - Google Patents [patents.google.com]
- 3. This compound 617-54-9 | TCI AMERICA [tcichemicals.com]
identifying and minimizing byproducts in dimethyl citraconate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl citraconate. Our goal is to help you identify and minimize byproducts, ensuring the highest purity of your final product.
Troubleshooting Guide
Problem 1: My final product contains isomers. How can I identify them and which ones are they?
Answer: The most common byproducts in this compound synthesis are its geometric isomer, dimethyl mesaconate, and its structural isomer, dimethyl itaconate. The presence of these isomers is often a result of isomerization reactions that can occur during the synthesis, particularly at elevated temperatures or in the presence of acidic or basic catalysts.
Identification Methods:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive method for separating and identifying the isomers. A study has shown successful baseline separation of citraconate, mesaconate, and itaconate using a C18 reversed-phase column.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile compounds like this compound and its isomers. The mass spectra of the isomers will be very similar, but their retention times will differ, allowing for their distinction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers. The chemical shifts of the protons and carbons will be unique for each isomer due to their different spatial arrangements.[2][3] For instance, the vinyl proton in this compound has a characteristic chemical shift.[4]
Problem 2: My reaction yield is low, and I suspect side reactions other than isomerization. What are other potential byproducts?
Answer: Besides isomerization, other side reactions can occur during the Fischer esterification of citraconic acid or the reaction of citraconic anhydride (B1165640) with methanol (B129727).
Potential Byproducts and Their Sources:
-
Monomethyl Citraconate: Incomplete esterification will result in the presence of the monoester. This can be caused by insufficient reaction time, a low ratio of methanol to the diacid/anhydride, or a deactivated catalyst.
-
Citraconic Acid: Unreacted starting material may be present if the reaction does not go to completion.
-
Polymers: At high temperatures, citraconic acid and its esters can undergo polymerization.
-
Methanol-Derived Byproducts: If using a strong acid catalyst like sulfuric acid with methanol, there is a possibility of forming dimethyl ether at higher temperatures.
-
Byproducts from Impurities: Impurities in the starting citraconic acid or anhydride can lead to other byproducts. For example, crude citraconic anhydride can contain water and acetone.[5]
Identification: These non-isomeric byproducts can often be identified using techniques like GC-MS and HPLC-MS/MS by analyzing their unique mass spectra and retention times.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of dimethyl mesaconate during my synthesis?
A1: The isomerization of this compound to the more thermodynamically stable trans-isomer, dimethyl mesaconate, is often catalyzed by acid and heat. To minimize its formation:
-
Control Reaction Temperature: Use the lowest effective temperature for the esterification reaction.
-
Optimize Catalyst Choice and Amount: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. Some catalysts may favor isomerization more than others.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased isomerization. Monitor the reaction progress and stop it once the desired conversion is achieved.
Q2: What is the best method to purify this compound from its isomers?
A2: Fractional distillation under reduced pressure is a common method for separating this compound from its isomers, as they have slightly different boiling points. For high-purity applications, preparative chromatography (either gas or liquid) can be employed.
Q3: Can I use spectroscopic methods to quantify the amount of each isomer in my product mixture?
A3: Yes. Both GC with a suitable detector (like a Flame Ionization Detector - FID) and quantitative NMR (qNMR) can be used for quantification. For GC analysis, you will need to establish calibration curves for each isomer. In qNMR, you can determine the relative ratios of the isomers by integrating their characteristic peaks and comparing them to an internal standard of known concentration.
Q4: Are there any specific safety precautions I should take when working with this compound and its byproducts?
A4: this compound and related diesters are chemicals that should be handled with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Data Presentation
Table 1: HPLC Separation of Itaconate Isomers
| Compound | Elution Order |
| Citraconate | 1 |
| Mesaconate | 2 |
| Itaconate | 3 |
Data sourced from a study on the HPLC-MS/MS analysis of itaconate and its isomers, which showed baseline separation. The elution order can be valuable for peak assignment in your own analyses.[1]
Experimental Protocols
Protocol 1: Identification of Isomeric Byproducts by HPLC-MS/MS
This protocol is adapted from a method developed for the analysis of itaconate and its isomers.[1]
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol/water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Kinetex C18).
-
Mobile Phase A: Water with 0.2% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.2% (v/v) formic acid.
-
Gradient: Develop a gradient elution method starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to ensure separation of the isomers.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 40 °C).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the corresponding acids, but positive mode should be optimized for the dimethyl esters.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its expected isomers. You will need to determine the precursor and product ions for each compound.
-
Protocol 2: Synthesis of this compound via Fischer Esterification
This is a general procedure for Fischer esterification.[6][7]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citraconic acid (1 equivalent).
-
Add an excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).
-
-
Reaction:
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Workflow for the identification of byproducts in this compound synthesis.
Caption: Troubleshooting logic for addressing impurities in this compound synthesis.
References
- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. CITRACONIC ACID DIMETHYL ESTER(617-54-9) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
strategies to control the molecular weight of poly(dimethyl citraconate)
Welcome to the technical support center for the synthesis of poly(dimethyl citraconate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of poly(this compound)'s molecular weight during polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight?
The molecular weight of poly(this compound) can be controlled through several polymerization techniques. The most common methods include:
-
Free Radical Polymerization (FRP): While a straightforward method, conventional FRP offers limited control over molecular weight and often results in polymers with broad molecular weight distributions (high polydispersity index, PDI).[1]
-
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide significantly better control over polymer chain growth.[1][2][3] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow PDIs.
-
Polycondensation: This method can be employed if reacting citraconic acid or its anhydride (B1165640) with a diol. The stoichiometry of the functional groups is a key factor in controlling the molecular weight.[4][5][6]
Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly(this compound)?
In chain-growth polymerization (like FRP, ATRP, and RAFT), the number-average molecular weight (Mn) is theoretically inversely proportional to the initiator concentration for a given amount of monomer. A lower initiator concentration leads to fewer polymer chains being initiated, resulting in each chain growing longer and thus a higher molecular weight. Conversely, a higher initiator concentration will produce a larger number of shorter chains, leading to a lower molecular weight polymer.[7][8]
Q3: What is the role of temperature in controlling the molecular weight?
Temperature plays a critical role in polymerization reactions. In free radical polymerization, increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of radicals and consequently a lower molecular weight.[8] In controlled radical polymerization, temperature affects the equilibrium between active and dormant species, influencing the polymerization rate and the level of control over the molecular weight. For polycondensation, higher temperatures can drive the reaction towards higher conversion, leading to higher molecular weights, but can also lead to side reactions that may limit the final molecular weight.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Molecular Weight | High initiator concentration. | Decrease the amount of initiator relative to the monomer. |
| High reaction temperature. | Lower the reaction temperature to reduce the rate of initiation. | |
| Presence of chain transfer agents (e.g., impurities in solvent or monomer). | Purify the monomer and solvent before use. Consider using a different solvent with a lower chain transfer constant. | |
| Premature termination of the reaction. | Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve high monomer conversion. | |
| High Molecular Weight / Gelation | Low initiator concentration. | Increase the initiator concentration to generate more polymer chains. |
| Reaction temperature is too low. | Increase the reaction temperature to ensure efficient initiation and propagation. | |
| For polycondensation, incorrect stoichiometry of reactants. | Carefully control the molar ratio of the di-acid/anhydride and diol to be as close to 1:1 as possible. | |
| Broad Polydispersity Index (PDI > 1.5) | In free radical polymerization, this is common due to various termination pathways. | Switch to a controlled radical polymerization technique like ATRP or RAFT for better control. |
| Impurities acting as chain transfer agents or inhibitors. | Rigorously purify all reactants and solvents. | |
| Inefficient initiation or slow exchange in CRP. | Optimize the catalyst/ligand system in ATRP or the chain transfer agent in RAFT. Adjust the temperature to promote faster exchange between active and dormant species. |
Experimental Protocols
Protocol 1: Controlled Radical Polymerization (RAFT) of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound to achieve a target molecular weight.
Materials:
-
This compound (monomer), purified
-
AIBN (Azobisisobutyronitrile) (initiator)
-
2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)
-
Anhydrous 1,4-dioxane (B91453) (solvent)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of this compound and CPDB in anhydrous 1,4-dioxane. The target molecular weight can be controlled by adjusting the [Monomer]/[RAFT Agent] ratio.
-
Add the calculated amount of AIBN. A typical ratio of [RAFT Agent]/[Initiator] is between 5 and 10.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the molecular weight (Mn, Mw) and PDI by Gel Permeation Chromatography (GPC).
Protocol 2: Polycondensation of Citraconic Anhydride with a Diol
This protocol describes a general procedure for the synthesis of poly(ester)s from citraconic anhydride and a diol, where molecular weight is controlled by reaction conditions.
Materials:
-
Citraconic anhydride
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of citraconic anhydride and 1,6-hexanediol.
-
Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol%).
-
Heat the mixture under a nitrogen stream to 150 °C for 4 hours to facilitate the initial esterification and removal of water.
-
Gradually increase the temperature to 180 °C and apply a vacuum to remove the water formed during the reaction and drive the polymerization to completion.
-
Continue the reaction for several hours until the desired viscosity is reached. Higher molecular weight polymers will be more viscous.
-
Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent like chloroform.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Analyze the molecular weight and PDI using GPC.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the molecular weight and PDI of poly(this compound).
Table 1: Effect of Reaction Parameters in Controlled Radical Polymerization (e.g., RAFT)
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| [Monomer]/[RAFT Agent] Ratio | Increase | Increase | Generally remains low (< 1.5) |
| Decrease | Decrease | Generally remains low (< 1.5) | |
| [RAFT Agent]/[Initiator] Ratio | Increase | No significant direct effect | May become narrower |
| Decrease | No significant direct effect | May broaden | |
| Temperature | Increase | May slightly decrease due to increased termination | May broaden if control is lost |
| Decrease | May slightly increase | May remain narrow | |
| Monomer Conversion | Increase | Increase (linear relationship expected) | Generally remains low |
Table 2: Effect of Reaction Parameters in Polycondensation
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Molar Ratio of Monomers | Closer to 1:1 | Increase | Tends to approach 2 (for linear polymers) |
| Deviation from 1:1 | Decrease | Decreases | |
| Temperature | Increase | Increase (promotes reaction) | May increase due to side reactions |
| Reaction Time | Increase | Increase (drives equilibrium) | Generally remains broad |
| Efficiency of Water Removal | Increase | Increase | No significant direct effect |
Visualizations
Caption: Workflow for controlled radical polymerization of this compound.
Caption: Relationship between key parameters and polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Poly(glycerol citraconate) Synthesis Using the Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Optimization of the Poly(glycerol citraconate) Synthesis Using the BoxâBehnken Design - ACS Omega - Figshare [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Polymerization of Dimethyl Itaconate and Dimethyl Citraconate for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in monomer reactivity and polymer properties is critical for material design and application. This guide provides a detailed comparison of the polymerization behavior of two isomeric monomers: dimethyl itaconate (DMI) and dimethyl citraconate (DMC). While both are unsaturated esters with potential as bio-based building blocks, their structural differences lead to significant variations in polymerizability and the characteristics of the resulting polymers.
This comparison relies on available experimental data, highlighting the extensive research on dimethyl itaconate polymerization and the notable scarcity of studies on the homopolymerization of this compound.
Monomer Structure and Reactivity: A Tale of Two Isomers
Dimethyl itaconate and this compound are geometric isomers, differing in the substitution pattern around the carbon-carbon double bond. This seemingly subtle difference has a profound impact on their reactivity in polymerization.
-
Dimethyl Itaconate (DMI): A 1,1-disubstituted ethylene (B1197577) derivative, DMI possesses a vinylidene group that is sterically hindered by two ester groups. This steric hindrance is a key factor influencing its polymerization behavior.
-
This compound (DMC): A 1,2-disubstituted ethylene derivative (specifically, the Z-isomer of dimethyl 2-methylbutenedioate), DMC exhibits even greater steric hindrance around the double bond due to the presence of a methyl group and a carboxymethyl group on one of the vinyl carbons.
This structural difference is paramount in explaining the disparity in their polymerization tendencies. The increased steric hindrance in DMC is expected to significantly reduce its rate of polymerization compared to DMI.
Polymerization Behavior: A Data-Driven Comparison
Extensive research has been conducted on the polymerization of dimethyl itaconate, providing a wealth of quantitative data. In contrast, studies on the homopolymerization of this compound are limited, with most available literature focusing on its copolymerization.
Free Radical Polymerization
Free radical polymerization is a common method for vinyl monomers. However, both DMI and DMC exhibit challenges with this technique.
Dimethyl Itaconate (DMI):
The free-radical polymerization of DMI is known to be sluggish, often resulting in low monomer conversions and polymers with relatively low molecular weights. This is primarily attributed to the steric hindrance around the propagating radical.[1]
| Parameter | Value | Conditions | Reference |
| Conversion | 11% | Bulk, 60 °C, 2 hours | [1] |
| Activation Energy (Ea) | 24.8 kJ/mol | Bulk, AIBN initiator, 20-50 °C | [1] |
| Pre-exponential Factor (A) | 2.15 x 10^5 L/mol·s | Bulk, AIBN initiator, 20-50 °C | [1] |
| Propagation Rate Constant (kp) | 8 L/mol·s | 20 °C | [1] |
| Propagation Rate Constant (kp) | 27 L/mol·s | 60 °C | [1] |
| Termination Rate Constant (kt) | 5.5 x 10^5 L/mol·s | - | [1] |
This compound (DMC):
Direct experimental data on the free-radical homopolymerization of this compound is scarce in the reviewed literature. However, a study on the copolymerization of di(tri-n-butyltin) citraconate with N-vinylimidazole using a free radical technique confirms that citraconate monomers can undergo radical polymerization.[2] The overall conversion in this copolymerization was kept low (≤ 14% wt/wt), which may suggest a low reactivity for the citraconate monomer.[2] The significant steric hindrance of the trisubstituted double bond in DMC is the likely reason for its low propensity to homopolymerize via a free-radical mechanism.
Anionic Polymerization
Anionic polymerization is another important method for vinyl monomers, particularly those with electron-withdrawing groups.
Dimethyl Itaconate (DMI):
While less common than free-radical polymerization, anionic polymerization of itaconates is possible. The presence of two ester groups facilitates the stabilization of a carbanionic propagating species.
This compound (DMC):
There is a notable lack of experimental data on the anionic homopolymerization of this compound in the reviewed scientific literature. The steric hindrance that plagues its radical polymerization is expected to be an even greater barrier for anionic polymerization, where the bulky initiator and propagating chain end would experience significant repulsion. However, the anionic polymerization of N-(1-anthryl)citraconimide has been reported to proceed via the opening of the double bond, suggesting that under certain conditions, anionic polymerization of citraconate derivatives is feasible.[3]
Experimental Protocols
Detailed experimental protocols for the polymerization of dimethyl itaconate are available in the literature. Due to the lack of homopolymerization studies for this compound, a comparable protocol cannot be provided.
Free Radical Polymerization of Dimethyl Itaconate (Bulk)
Materials:
-
Dimethyl itaconate (DMI), purified by distillation under reduced pressure.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
Procedure:
-
A known amount of DMI and AIBN (e.g., 0.1 mol%) are placed in a polymerization tube.
-
The tube is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed tube is then placed in a thermostatically controlled bath at a desired temperature (e.g., 60 °C) for a specific duration.
-
After the polymerization, the tube is opened, and the contents are dissolved in a suitable solvent (e.g., acetone).
-
The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol).
-
The precipitated poly(dimethyl itaconate) (PDMI) is collected by filtration, washed, and dried under vacuum.
Characterization:
-
Conversion: Determined gravimetrically or by ¹H NMR spectroscopy.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Polymer Properties
The properties of the resulting polymers are directly linked to the monomer structure and the polymerization method.
Poly(dimethyl itaconate) (PDMI):
PDMI is a thermoplastic polymer. Its properties, such as glass transition temperature (Tg), depend on its molecular weight and tacticity.
Poly(this compound) (PDMC):
Logical Relationship of Polymerization Challenges
The difficulties encountered in the polymerization of both dimethyl itaconate and, particularly, this compound can be visualized as a logical progression stemming from their molecular structure.
Caption: Steric hindrance in itaconate and citraconate monomers leads to low reactivity and polymerization challenges.
Experimental Workflow: Free Radical Polymerization
The general workflow for conducting and analyzing the free-radical polymerization of these monomers is outlined below.
Caption: A typical experimental workflow for free-radical polymerization.
Conclusion
In the comparison between dimethyl itaconate and this compound, it is evident that dimethyl itaconate is the more readily polymerizable monomer, although it still presents challenges compared to less substituted vinyl monomers. The extensive research on DMI provides a solid foundation for its use in polymer synthesis.
The lack of data on the homopolymerization of this compound is a significant knowledge gap. Its increased steric hindrance makes it a challenging monomer to polymerize, particularly to high molecular weights. Future research focusing on overcoming these steric limitations, perhaps through the use of specialized catalysts or polymerization techniques, could unlock the potential of poly(this compound) and provide a more complete understanding of the structure-property relationships in this class of isomeric polymers. For researchers in materials science and drug development, the choice between these monomers will be dictated by the desired polymer architecture and the feasibility of polymerization, with dimethyl itaconate currently being the far more practical option.
References
A Comparative Analysis of the Reactivity of Dimethyl Citraconate and Dimethyl Mesaconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric Michael acceptors: dimethyl citraconate and dimethyl mesaconate. The information presented herein is supported by experimental findings from the scientific literature to aid researchers in selecting the appropriate isomer for their synthetic and developmental needs.
Introduction
This compound and dimethyl mesaconate are isomers of dimethyl itaconate, a bio-based platform chemical. Their utility in various chemical transformations, including Michael additions and Diels-Alder reactions, is of significant interest. However, their structural differences—this compound being the (Z)-isomer and dimethyl mesaconate the (E)-isomer—give rise to distinct reactivity profiles. Understanding these differences is crucial for reaction design and optimization.
Comparative Reactivity Profile
The reactivity of this compound and dimethyl mesaconate is highly dependent on the nature of the nucleophile and the specific reaction conditions. Below is a summary of their comparative performance in key reaction types.
Michael Addition Reactions
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, highlights the most significant difference in reactivity between the two isomers.
Qualitative Reactivity in Aza-Michael Additions
| Compound | Reactivity with Amines | Supporting Observations |
| This compound | Generally considered unreactive or significantly less reactive.[1][2] | Studies on the aza-Michael addition to dimethyl itaconate show that it can isomerize to this compound, which is a less reactive, minor byproduct.[1][2] |
| Dimethyl Mesaconate | Widely reported as unreactive in aza-Michael additions under typical conditions.[1][2] | It is the dominant, unreactive isomer formed from dimethyl itaconate in the presence of amines. Some studies suggest that over extended reaction times, it can slowly isomerize back to the more reactive dimethyl itaconate. |
It is noteworthy that while unreactive towards amines, this compound has been shown to undergo Michael addition with other nucleophiles, such as nitroalkanes, suggesting that its reactivity is highly substrate-dependent.[3]
One study has characterized citraconate (the parent dicarboxylic acid) as the strongest electrophile among the itaconate isomers, which suggests that steric hindrance likely plays a major role in its reduced reactivity with bulky nucleophiles like amines.[4][5]
Diels-Alder Reactions
Experimental Protocols
The following are detailed methodologies for key experiments to assess the comparative reactivity of this compound and dimethyl mesaconate.
Aza-Michael Addition of an Amine to this compound or Dimethyl Mesaconate
This protocol describes a general procedure for the aza-Michael addition of a secondary amine to an α,β-unsaturated ester.
Materials:
-
This compound or dimethyl mesaconate (1.0 mmol)
-
Secondary amine (e.g., piperidine (B6355638) or dibutylamine) (1.0 to 1.2 mmol)[6]
-
Solvent (e.g., a low-polarity solvent like THF or a protic solvent like isopropanol)[6]
-
Lewis acid catalyst (optional, e.g., iodine or zinc salts)[6]
-
Stirring apparatus
-
Reaction vessel
-
Temperature control system
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound or dimethyl mesaconate (1.0 mmol) in the chosen solvent (5-10 mL).
-
Add the secondary amine (1.0 to 1.2 mmol) to the solution.
-
If a catalyst is used, add it to the reaction mixture at this stage (typically 5-10 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C or 50 °C).[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as ¹H NMR spectroscopy or GC-MS to observe the consumption of the starting material and the formation of the product, dimethyl 2-((dialkylamino)methyl)succinate.[6]
-
Upon completion, or after a set time, quench the reaction and work up as appropriate to isolate the product.
Diels-Alder Reaction with a Diene
This protocol outlines a general procedure for a [4+2] cycloaddition reaction.
Materials:
-
This compound or dimethyl mesaconate (1.0 mmol)
-
Diene (e.g., cyclopentadiene (B3395910) or furan) (1.2-1.5 mmol)
-
Solvent (e.g., dichloromethane (B109758) or toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃)
-
Stirring apparatus
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
Temperature control system
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound or dimethyl mesaconate (1.0 mmol) and the chosen solvent (10 mL).
-
If a Lewis acid catalyst is employed, it should be added carefully at this stage.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the diene (1.2-1.5 mmol) to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., water or a saturated bicarbonate solution) and perform an aqueous workup.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting cycloadduct by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key relationships and reaction pathways discussed.
Caption: Isomerization and Aza-Michael Addition Reactivity.
Caption: General Workflow for Comparative Reactivity Studies.
Conclusion
The comparative reactivity of this compound and dimethyl mesaconate is a nuanced subject, with significant differences observed, particularly in aza-Michael additions. Dimethyl mesaconate is generally considered unreactive under these conditions, while this compound shows very low reactivity, a phenomenon largely attributed to steric hindrance. For other transformations, such as Diels-Alder reactions or Michael additions with less sterically demanding nucleophiles, both isomers may serve as viable substrates, although their relative efficiencies may differ. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies tailored to their specific applications.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. iris.unive.it [iris.unive.it]
- 4. researchgate.net [researchgate.net]
- 5. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Dimethyl Citraconate via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Mass spectrometry stands out as a powerful analytical technique, providing vital information about a molecule's mass and fragmentation pattern, which is instrumental in confirming its structure. This guide offers a comparative analysis of the mass spectrometric behavior of dimethyl citraconate and its geometric isomer, dimethyl maleate, to facilitate the validation of this compound's structure.
Distinguishing Isomers by Fragmentation Patterns
This compound, dimethyl maleate, and dimethyl mesaconate are isomers with the same molecular formula (C₇H₁₀O₄) and molecular weight (158.15 g/mol ). Consequently, they exhibit the same molecular ion peak in their mass spectra. Differentiation, therefore, relies on the analysis of their distinct fragmentation patterns that arise from their unique spatial arrangements.
The electron ionization (EI) mass spectra of these compounds reveal characteristic fragment ions that allow for their unambiguous identification. Below is a comparative table summarizing the key mass-to-charge ratios (m/z) and relative abundances of the most significant fragments for this compound and dimethyl maleate.
Data Presentation: Key Mass Spectral Fragments
| m/z | Putative Fragment | This compound (Relative Abundance %) | Dimethyl Maleate (Relative Abundance %) |
| 158 | [M]⁺ | 2.6 | 5 |
| 127 | [M-OCH₃]⁺ | 100 | 100 |
| 99 | [M-COOCH₃]⁺ | 22 | 30 |
| 68 | [C₄H₄O]⁺ | 10.7 | 8 |
| 59 | [COOCH₃]⁺ | 36.3 | 45 |
Note: Data for dimethyl mesaconate is not as readily available in public spectral databases.
Experimental Protocols
The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental setup would involve the following:
1. Sample Preparation:
-
Dissolve a small amount of the analyte (this compound or its isomers) in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes to prevent the solvent peak from entering the mass spectrometer.
Mandatory Visualization: Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is a complex process that yields several characteristic ions. The proposed pathway below illustrates the formation of the most abundant fragments. The initial event is the removal of an electron to form the molecular ion (m/z 158). The most favorable fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃) to form the stable base peak at m/z 127. Subsequent fragmentations involve the loss of a carbomethoxy group (•COOCH₃) and other neutral fragments.
A Comparative Guide to Analytical Methods for Determining the Purity of Dimethyl Citraconate
For researchers, scientists, and professionals in drug development, the purity of starting materials like dimethyl citraconate is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the primary analytical techniques used to determine the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
Each method offers distinct advantages and is suited for different analytical requirements. The choice of technique often depends on factors such as the nature of potential impurities, required sensitivity, and the availability of instrumentation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their differential interactions with a stationary phase and a liquid mobile phase. | Quantification of nuclei (protons) in a magnetic field, where signal intensity is directly proportional to the number of nuclei. |
| Best Suited For | Volatile and thermally stable impurities. | A wide range of non-volatile and thermally labile impurities. | Absolute purity determination without a specific reference standard for the analyte; structural confirmation of impurities. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Not applicable (direct detection of nuclear spins). |
| Sample Preparation | Can be simple (direct injection of a solution) but may require derivatization for non-volatile impurities. | Generally straightforward, involving dissolution in a suitable solvent and filtration. | Requires accurate weighing of the sample and an internal standard into a specific solvent. |
| Analysis Time | Typically faster for simple mixtures. | Can be longer, especially with gradient elution. | Relatively fast for data acquisition, but sample preparation can be time-consuming. |
| Sensitivity | High, especially with FID for organic compounds and MS for specific ions. | High, particularly with MS detection. | Generally lower than chromatographic methods. |
| Precision (%RSD) | Typically < 5%. | Typically < 2%. | High, with %RSD often below 1%. |
| Linearity (r²) | > 0.99. | > 0.999. | Excellent, as it's a primary ratio method. |
| Key Advantage | High resolution for volatile compounds. | Versatility for a broad range of compounds. | Provides structural information and absolute quantification. |
| Key Limitation | Limited to volatile and thermally stable compounds. | Can have lower resolution for very similar, non-polar compounds compared to GC. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining accurate and reproducible purity data.
Gas Chromatography (GC-FID) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Instrumentation and Materials:
-
Gas Chromatograph with FID
-
Capillary Column: DB-624 or equivalent (30 m x 0.53 mm ID, 1.0 µm film thickness)
-
Carrier Gas: Nitrogen or Helium
-
Sample Diluent: Dichloromethane or a suitable organic solvent
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes. |
| Carrier Gas Flow Rate | 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
For impurity identification, a standard solution of potential impurities should be prepared and analyzed under the same conditions.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reverse-phase HPLC method is versatile for separating this compound from a wide range of potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or DAD detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes. |
Sample Preparation:
-
Prepare a standard solution by accurately weighing and dissolving approximately 10 mg of this compound reference standard in 100 mL of the sample diluent to a concentration of 100 µg/mL.
-
Prepare the sample to be analyzed in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated by comparing the peak area of this compound in the sample to that of the reference standard of known purity.
Quantitative NMR (qNMR) Protocol
qNMR provides an absolute measure of purity without the need for a specific this compound reference standard. An internal standard of known purity is used for quantification.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A compound with a simple spectrum and known purity that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Experimental Parameters:
| Parameter | Recommended Setting |
| Pulse Program | Standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1) |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Temperature | Regulated probe temperature (e.g., 25 °C) |
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following equation, based on the integral areas of the analyte and the internal standard signals:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for each analytical method.
Caption: Workflow for GC purity analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
A Comparative Performance Analysis of Dimethyl Citraconate and Other Diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dimethyl citraconate (DMC) against other structurally related diesters, including dimethyl itaconate (DMI) and dimethyl fumarate (B1241708) (DMF). The focus is on their roles as bioactive molecules, particularly in the activation of the Nrf2 signaling pathway, and their utility in chemical synthesis. This comparison is supported by available experimental data and detailed methodologies for key assays.
I. Bioactivity: Nrf2 Activation and Anti-inflammatory Potential
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress and inflammation. The electrophilic nature of α,β-unsaturated diesters allows them to react with cysteine residues on the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and anti-inflammatory genes.
A study directly comparing the Nrf2 activation and anti-inflammatory effects of dimethyl itaconate (DMI) and dimethyl fumarate (DMF) revealed that while DMI is less electrophilic, it induces a more sustained activation of Nrf2.[1] However, DMI showed weaker anti-inflammatory effects in vitro compared to DMF.[1]
While direct comparative studies for this compound (DMC) against DMI and DMF are limited, research on its parent compound, citraconic acid, has shown it to be a potent Nrf2 agonist.[2] Furthermore, DMC itself has been identified as a strong NRF2-activating compound.
Table 1: Comparison of Bioactive Properties of Dimethyl Esters
| Feature | This compound (DMC) | Dimethyl Itaconate (DMI) | Dimethyl Fumarate (DMF) |
| Nrf2 Activation | Strong Nrf2 activator | Potent Nrf2 activator, with more durable activation than DMF[1] | Approved Nrf2 activator for multiple sclerosis[1] |
| Electrophilicity | Data not available in direct comparison | Less electrophilic than DMF[1] | More electrophilic than DMI[1] |
| Anti-inflammatory Effects | Implied anti-inflammatory potential through Nrf2 activation | Poor anti-inflammatory effects in some in vitro models[1] | Demonstrated anti-inflammatory effects[1] |
| CD Value for NQO1 Induction * | Data not available | Data not available | 6.5 µM[3] |
Note: The CD value represents the concentration required to double the specific enzyme activity of NQO1, a downstream target of Nrf2. A lower CD value indicates higher potency. The value for DMF is provided as a benchmark. Data for a related itaconate derivative, 4-octyl itaconate (OI), showed a CD value of 2 µM, indicating higher potency than DMF.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for assessing Nrf2 activation.
Caption: Keap1-Nrf2 signaling pathway activation by electrophilic diesters.
Caption: Experimental workflow for Western blot analysis of Nrf2 activation.
II. Chemical Reactivity: Aza-Michael Addition
The aza-Michael addition is a crucial reaction for the synthesis of β-amino compounds and for the modification of polymers. The reactivity of α,β-unsaturated diesters in this reaction is of significant interest.
Table 2: Reactivity in Aza-Michael Addition
| Diester | Reactivity Profile | Key Considerations |
| This compound (DMC) | Considered a minor and less reactive regioisomer in the context of DMI isomerization.[4] | Its formation can be a side reaction in aza-Michael additions involving DMI. |
| Dimethyl Itaconate (DMI) | A reactive Michael acceptor.[5] | Prone to isomerization to less reactive forms (dimethyl mesaconate and this compound), which can affect reaction yields.[4][5] |
| Dimethyl Fumarate (DMF) | A well-known Michael acceptor used in various synthetic applications. | Generally stable under typical aza-Michael reaction conditions. |
| Dimethyl Maleate | Less reactive than the trans-isomer, dimethyl fumarate, due to steric hindrance. | Can undergo isomerization to the more reactive fumarate form. |
III. Application in Polymer Chemistry
Unsaturated diesters are valuable monomers for the synthesis of polyesters with tunable properties. The double bond in the polymer backbone allows for post-polymerization modifications.
While there is extensive research on the use of itaconic acid and its derivatives in polyester (B1180765) synthesis, comparative data on the thermal and mechanical properties of polyesters derived specifically from this compound versus other diesters is not well-documented in the literature. Thermogravimetric analysis (TGA) has shown that itaconate-based oligomers can be less thermally stable than corresponding succinate (B1194679) derivatives.[6]
Experimental Protocols
Nrf2 Activation Assay: Western Blot for Nuclear Translocation
This protocol is a generalized procedure for assessing the activation of Nrf2 by measuring its accumulation in the nucleus.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound, dimethyl itaconate, and dimethyl fumarate for a specified time (e.g., 6 hours). A vehicle control (e.g., DMSO) should be included.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal in the nuclear fraction to the Lamin B1 signal. Compare the levels of nuclear Nrf2 in the treated samples to the vehicle control.
Aza-Michael Addition Reaction and HPLC Analysis
This protocol outlines a general procedure for conducting an aza-Michael addition reaction and analyzing the products.
-
Reaction Setup:
-
In a reaction vessel, dissolve the diester (this compound, dimethyl itaconate, or dimethyl fumarate) in a suitable solvent (e.g., methanol, acetonitrile).
-
Add the amine nucleophile (e.g., piperidine, benzylamine).
-
If required, add a catalyst (e.g., a Lewis acid or base).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction over time.
-
-
Sample Preparation for HPLC:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a weak acid).
-
Dilute the sample with the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: Monitor the absorbance at a wavelength where the reactants and products have significant absorbance (e.g., around 210-250 nm).
-
Analysis: Identify and quantify the peaks corresponding to the starting diester, the aza-Michael addition product, and any isomerization products by comparing their retention times and peak areas with those of known standards. This allows for the determination of conversion, yield, and selectivity.
-
This guide provides a comparative overview based on the currently available scientific literature. Further direct comparative studies are needed to fully elucidate the performance differences between this compound and other diesters in various applications.
References
- 1. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Dimethyl Citraconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct methods for the synthesis of dimethyl citraconate, a valuable reagent in organic synthesis and drug development. The methods are evaluated based on their reaction conditions, yield, and reagent toxicity, supported by detailed experimental protocols and spectroscopic data.
Method 1: Two-Step Synthesis via Acyl Chloride Formation
This common and effective method involves the conversion of citraconic acid to its acyl chloride, followed by esterification with methanol (B129727). The use of thionyl chloride as a chlorinating agent is a key feature of this approach.
Method 2: Direct Acid-Catalyzed Esterification (Fischer Esterification)
A more direct approach, this method involves the direct reaction of citraconic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. This method avoids the use of hazardous thionyl chloride but is an equilibrium-controlled process.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Method 1: Two-Step Synthesis via Acyl Chloride | Method 2: Direct Acid-Catalyzed Esterification |
| Starting Materials | Citraconic acid, Thionyl chloride, Methanol | Citraconic acid, Methanol, Sulfuric acid |
| Reaction Time | 5 hours | 18 hours |
| Reaction Temperature | 50°C | Reflux (approx. 65°C) |
| Reported Yield | High (quantitative conversion implied) | 90% |
| Product Purity | High, purified by vacuum distillation | High, purified by extraction and chromatography |
| Key Reagents | Thionyl chloride (corrosive, toxic) | Concentrated Sulfuric Acid (corrosive) |
| Byproducts | SO₂, HCl | Water |
Experimental Protocols
Method 1: Two-Step Synthesis via Acyl Chloride Formation
Step 1: Formation of Citraconoyl Dichloride
-
To 20 g of citraconic acid, add an excess of thionyl chloride (approximately 50 ml).
-
Maintain the reaction mixture at 50°C for 3 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The resulting citraconoyl dichloride is used in the next step without further purification.
Step 2: Esterification
-
To the crude citraconoyl dichloride, add 10 ml of methanol.
-
Keep the mixture at 50°C for 2 hours.
-
Remove the excess methanol by distillation.
-
Purify the crude this compound by vacuum distillation at 12 mmHg and 96-98°C.
Spectroscopic Data for this compound (from Method 1):
-
¹H NMR (CDCl₃): δ 2.04 (d, J=1.7 Hz, olefinic methyl), 3.66 and 3.78 (both s, two methoxyls), 5.89 (q, J=1.7 Hz, olefinic H).
-
IR (CHCl₃): νmax 1725 cm⁻¹.
Method 2: Direct Acid-Catalyzed Esterification (Fischer Esterification)
-
Suspend 5.0 g (35.2 mmol) of citraconic acid in 150 ml of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.3 ml).
-
Reflux the mixture for 18 hours.
-
After cooling, concentrate the mixture under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.
-
Dry the separated organic phase over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by flash chromatography on silica (B1680970) gel.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental processes and the underlying chemical transformations, the following diagrams are provided.
Dimethyl Citraconate: A Comparative Review of Its Applications and Limitations in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Dimethyl citraconate (DMC), a diester of citraconic acid, is emerging as a molecule of interest with significant potential in the biomedical field. Its structural similarity to other biologically active compounds, such as dimethyl fumarate (B1241708) (DMF) and dimethyl itaconate (DMI), has prompted investigations into its therapeutic applications. This guide provides a comprehensive literature review of the current applications and limitations of this compound, offering a comparative analysis with relevant alternatives and supported by available experimental data.
Core Applications: A Potent Modulator of Inflammatory and Oxidative Stress Pathways
The primary application of this compound lies in its ability to modulate key cellular pathways involved in inflammation and oxidative stress. The most well-documented of these is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Activation:
This compound is a potent activator of the Nrf2 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. Upon activation by DMC, Nrf2 translocates to the nucleus and initiates the transcription of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to a reduction in reactive oxygen species (ROS) and an enhanced cellular antioxidant capacity. One study has shown that DMC is a strong NRF2-activating compound, stabilizing intracellular NRF2 levels and promoting its nuclear translocation.[1]
Anti-inflammatory Effects:
The anti-inflammatory properties of this compound are closely linked to its Nrf2-activating capability. By mitigating oxidative stress, DMC can dampen the inflammatory cascade. Research has demonstrated that DMC can alleviate periodontitis by activating the NRF2 cascade, which in turn restricts the accumulation of reactive oxygen species and exerts anti-inflammatory functions.[1] While direct quantitative data on the anti-inflammatory potency of DMC is still emerging, studies on the parent compound, citraconic acid, and its isomers have shown them to be immunomodulatory, reducing the production of pro-inflammatory cytokines.[2]
Comparison with Alternatives: Dimethyl Fumarate and Dimethyl Itaconate
This compound shares structural and functional similarities with two other well-studied diesters: dimethyl fumarate (DMF) and dimethyl itaconate (DMI).
| Compound | Primary Mechanism of Action | Key Therapeutic Applications (Approved or Investigational) | Notable Characteristics |
| This compound (DMC) | Potent Nrf2 activator[1] | Periodontitis (preclinical)[1] | Esterified derivative of citraconate, the strongest Nrf2 agonist among its isomers.[1] |
| Dimethyl Fumarate (DMF) | Nrf2 activator, NF-κB pathway inhibitor[3] | Multiple sclerosis (approved), psoriasis (approved)[3] | The most clinically established of the three. Can cause side effects such as flushing and gastrointestinal issues.[4] |
| Dimethyl Itaconate (DMI) | Nrf2 activator[5] | Inflammatory diseases (preclinical), colitis-associated colorectal cancer (preclinical)[6] | An analog of DMF, shown to be a potent Nrf2 activator but with potentially weaker anti-inflammatory effects compared to DMF in some studies.[5] |
Potential Applications in Polymer Chemistry and Drug Delivery
While the primary focus of current research is on its biomedical properties, the chemical structure of this compound suggests potential applications in polymer chemistry and as a component in drug delivery systems.
Polymer Synthesis:
The double bond in the citraconate moiety makes DMC a potential monomer for polymerization and copolymerization reactions. Polyesters based on citraconic acid, such as poly(glycerol citraconate), have been synthesized and are being explored for biomedical applications.[7] However, the homopolymerization of itaconate esters, which are structurally similar to citraconates, can be challenging, often resulting in low molecular weight polymers.[8][9] Copolymerization of DMC with other monomers, such as styrene (B11656) and acrylonitrile (B1666552) (as demonstrated with dimethyl itaconate), could be a more viable approach to creating novel polymeric materials with tailored properties.[10]
Drug Delivery:
The use of citraconic anhydride (B1165640), a precursor to DMC, in creating pH-sensitive linkers for drug delivery systems has been explored.[11] This suggests that DMC could be incorporated into polymer backbones or used to modify drug carriers to create stimuli-responsive drug delivery systems. These systems could be designed to release their therapeutic payload in specific microenvironments, such as the acidic environment of a tumor. However, to date, there are no specific examples of DMC being directly used in a patented drug delivery system.[12][13][14][15]
Limitations and Challenges
Despite its promise, the development and application of this compound are not without limitations.
Limited Quantitative Data:
A significant limitation is the scarcity of robust quantitative data on its biological activity. While it is known to be a potent Nrf2 activator, specific IC50 values for Nrf2 activation and quantitative comparisons of its anti-inflammatory efficacy with DMF and DMI are not yet widely available in the public domain.
Polymerization Challenges:
The steric hindrance from the methyl group in the citraconate structure may pose challenges for efficient homopolymerization, potentially leading to polymers with low molecular weights and suboptimal mechanical properties.[8][9] Further research is needed to optimize polymerization conditions and explore copolymerization strategies to overcome these limitations.
Potential for Dermal Sensitization:
According to safety data, this compound is considered a dermal sensitizer (B1316253) and is prohibited for use as a fragrance ingredient.[16][17] This highlights the need for careful handling and assessment of its biocompatibility in any potential topical or transdermal applications.
Stability:
The hydrolytic stability of the ester groups in this compound, particularly in biological environments, needs to be thoroughly investigated. The degradation rate will be a critical factor in its application in both drug delivery and as a therapeutic agent.[18]
Cytotoxicity:
While the cytotoxic effects of DMC are not extensively studied, it is crucial to evaluate its impact on various cell lines to determine its therapeutic window and potential off-target effects.[19][20][21][22]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key experiments related to the evaluation of this compound.
Nrf2 Activation Assay (Western Blot)
This protocol describes the detection of Nrf2 activation in cell culture by monitoring its nuclear translocation via Western blot.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, HaCaT) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 6, 8 hours). Include a vehicle control (e.g., DMSO).
2. Nuclear and Cytoplasmic Protein Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear protein fractions.
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To confirm pathway activation, probe for downstream targets like HO-1 and NQO1 in whole-cell lysates. Use loading controls such as β-actin for cytoplasmic and whole-cell lysates, and Lamin B1 or a histone protein for the nuclear fraction.[23][24][25][26][27]
Synthesis of Poly(glycerol citraconate)
This protocol outlines the synthesis of a polyester (B1180765) from glycerol (B35011) and citraconic anhydride, which can be adapted for this compound.
1. Reactant Preparation:
-
In a reaction vessel, combine glycerol and citraconic anhydride at a desired molar ratio.
-
An optional catalyst, such as a tin-based catalyst, can be added.
2. Polycondensation Reaction:
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) with continuous stirring.
-
The reaction temperature and time will influence the properties of the resulting polymer and should be optimized. A typical range could be 120-150°C for several hours.
-
A vacuum can be applied during the later stages of the reaction to remove the condensation byproducts (e.g., water) and drive the reaction towards higher molecular weights.
3. Purification:
-
Dissolve the crude polymer in a suitable solvent (e.g., acetone).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold ethanol (B145695) or water).
-
Collect the purified polymer by filtration and dry it under vacuum.
4. Characterization:
-
Characterize the synthesized polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester bonds, nuclear magnetic resonance (NMR) spectroscopy to determine the structure and composition, and gel permeation chromatography (GPC) to analyze the molecular weight and polydispersity index.[7]
Visualizing the Nrf2 Activation Pathway
The following diagram illustrates the mechanism of Nrf2 activation by electrophiles like this compound.
References
- 1. This compound Alleviates Periodontitis via Activating the NRF2 Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 4. Recent advances in understanding NRF2 as a... | F1000Research [f1000research.com]
- 5. A comparison study between dimethyl itaconate and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory drug dimethyl itaconate protects against colitis-associated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Poly(glycerol citraconate) Synthesis Using the Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20230321039A1 - N-n-dimethyltryptamine (dmt) and dmt analog compositions, methods of making, and methods of use thereof - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. US4963367A - Drug delivery compositions and methods - Google Patents [patents.google.com]
- 16. This compound | C7H10O4 | CID 5355715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound [thegoodscentscompany.com]
- 18. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Assessment of Cytotoxicity on Moringa Olifera Against Ehrlich Ascites Carcinoma in Swiss Albino Mice | Asian Pacific Journal of Cancer Biology [waocp.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. europeanreview.org [europeanreview.org]
comparative study of catalysts for dimethyl citraconate synthesis
An essential precursor in various industrial applications, dimethyl citraconate is a valuable unsaturated polyester. Its synthesis, primarily through the isomerization of dimethyl itaconate, is a focal point of research aimed at optimizing reaction efficiency and yield. This guide provides a comparative analysis of various catalysts employed in this synthesis, supported by experimental data, to assist researchers and chemical engineers in catalyst selection and process development.
The isomerization of dimethyl itaconate can be catalyzed by several agents, including amines, iodine, and Lewis acids. The choice of catalyst significantly impacts the conversion rate and the equilibrium between the resulting isomers, this compound and dimethyl mesaconate.
Catalyst Performance Comparison
The efficacy of different catalysts in the synthesis of this compound via the isomerization of dimethyl itaconate is summarized below. The data highlights the conversion rates achieved under various conditions.
| Catalyst Type | Catalyst | Solvent | Conversion (%) | Remarks |
| Amine (Base) | Triethylamine (TEA) | Excess TEA (as solvent) | ~66% | Acts as both catalyst and solvent, showing high conversion. |
| Halogen | Iodine (I₂) | Not Specified | Modest effect | Functions as a molecular catalyst. |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Not Specified | Slow reaction | Demonstrates the potential of metal complexes in this isomerization. |
Note: The conversion data is primarily based on the isomerization of dimethyl itaconate to dimethyl mesaconate, which occurs concurrently with the formation of this compound. The distribution of citraconate and mesaconate isomers is dependent on the specific reaction conditions.
Experimental Protocols
A generalized experimental protocol for the catalytic isomerization of dimethyl itaconate is outlined below. This protocol is representative of the methodologies employed in the cited research.
Materials:
-
Dimethyl itaconate (substrate)
-
Selected catalyst (e.g., Triethylamine, Iodine, or Scandium Triflate)
-
An appropriate solvent (e.g., PEG, CDCl₃, or using the catalyst as the solvent if it is a liquid)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
NMR spectrometer for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of dimethyl itaconate in the chosen solvent.
-
Catalyst Addition: Introduce the catalyst to the solution. The catalyst loading will depend on the specific catalyst being used and should be determined based on preliminary studies or literature values.
-
Reaction Conditions: Stir the mixture at a controlled temperature. The optimal temperature will vary depending on the catalyst and solvent system.
-
Monitoring the Reaction: The progress of the isomerization can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using ¹H NMR spectroscopy to determine the conversion of dimethyl itaconate and the ratio of the resulting isomers.
-
Work-up and Isolation: Once the reaction has reached the desired conversion or equilibrium, the catalyst is removed. This may involve washing with an appropriate aqueous solution, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the product mixture of this compound and dimethyl mesaconate.
-
Purification: If necessary, the isomers can be separated using techniques such as fractional distillation or chromatography.
Visualizing the Synthesis and Workflow
To better illustrate the process, the following diagrams outline the reaction pathway and a typical experimental workflow.
A Comparative Guide to Poly(dimethyl citraconate) and Other Biodegradable Polymers for Drug Delivery
In the dynamic field of drug delivery, the choice of a polymeric carrier is paramount to ensure the desired therapeutic outcome. This guide provides a comparative evaluation of poly(dimethyl citraconate) against widely used biodegradable polymers: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on polymer selection for their specific applications.
While extensive data exists for established polymers, it is important to note that publicly available quantitative data on the specific properties of poly(this compound) is limited. This guide, therefore, presents a combination of qualitative descriptions for poly(this compound) based on related compounds and quantitative data for the comparator polymers.
Data Presentation: A Comparative Analysis
The following tables summarize the key properties of these polymers, offering a side-by-side comparison to aid in material selection.
Table 1: Comparison of Mechanical Properties
| Property | Poly(this compound) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Poly(lactic-co-glycolic acid) (PLGA) (50:50) | Poly(ε-caprolactone) (PCL) |
| Tensile Strength (MPa) | Data not available. Expected to be tunable based on molecular weight. | 20 - 70 | 60 - 100 | 40 - 60 | 15 - 40 |
| Young's Modulus (GPa) | Data not available. | 1.2 - 3.5 | 5.0 - 7.0 | 1.0 - 2.0 | 0.2 - 0.4 |
| Elongation at Break (%) | Data not available. | 2 - 10 | 1 - 5 | 2 - 10 | 100 - 800 |
Table 2: Comparison of Degradation and Drug Release Properties
| Property | Poly(this compound) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Degradation Mechanism | Hydrolytic cleavage of ester bonds. The presence of a C=C double bond may offer sites for further modification or degradation pathways. | Bulk hydrolysis of ester linkages. | Bulk hydrolysis of ester linkages. | Bulk hydrolysis of ester linkages. | Bulk hydrolysis of ester linkages. |
| In Vitro Degradation Rate | Data not available. The citraconate moiety may influence hydrophilicity and degradation. | Slow (months to years). | Fast (weeks to months). | Variable (weeks to months), dependent on the lactide-to-glycolide ratio. | Very slow (months to years). |
| Degradation Products | Expected to be this compound and polymer fragments. | Lactic acid. | Glycolic acid. | Lactic and glycolic acids. | 6-hydroxycaproic acid. |
| Drug Release Mechanism | Primarily diffusion and polymer erosion. | Diffusion and bulk erosion. | Diffusion and bulk erosion. | Diffusion and bulk erosion. | Diffusion and slow erosion. |
Table 3: Comparison of Biocompatibility and Other Properties
| Property | Poly(this compound) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Biocompatibility | Expected to be biocompatible. Citraconate is a metabolite that can exhibit immunomodulatory effects. | Generally good, with some inflammatory response to acidic byproducts. | Good, but acidic byproducts can cause inflammation. | Good and FDA-approved for many applications, though acidic byproducts can cause local pH drop. | Excellent, with minimal inflammatory response. |
| FDA Approval Status | Not FDA-approved as a homopolymer for drug delivery. | Approved for various medical devices. | Approved for sutures and other medical devices. | Approved for a wide range of drug delivery systems and medical devices. | Approved for specific medical devices and drug delivery applications. |
| Key Advantages | Potential for chemical modification via the double bond; potential for inherent immunomodulatory properties. | Well-established, tunable properties, derived from renewable resources. | High mechanical strength, predictable degradation. | Tunable degradation and drug release profiles, extensive history of use. | High flexibility, slow degradation for long-term applications, excellent biocompatibility. |
| Key Disadvantages | Limited available data, potential for isomerization during synthesis. | Bulk erosion can lead to burst release, acidic byproducts. | Rapid degradation and high crystallinity can be challenging for some applications. | Acidic byproducts, potential for burst release. | Very slow degradation, hydrophobicity can limit encapsulation of certain drugs. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of polymer properties. Below are outlines of standard experimental protocols.
Mechanical Testing (Tensile Properties)
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break.
-
Methodology (based on ASTM D638):
-
Sample Preparation: Polymer films or dumbbell-shaped specimens are prepared by solvent casting, compression molding, or 3D printing to standard dimensions.
-
Instrumentation: A universal testing machine equipped with a load cell and extensometer is used.
-
Procedure: The specimen is clamped into the grips of the testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
In Vitro Degradation Study
-
Objective: To evaluate the degradation rate of the polymer under physiological conditions.
-
Methodology (based on ISO 10993-13):
-
Sample Preparation: Pre-weighed polymer samples (e.g., films, microspheres) are sterilized.
-
Degradation Medium: Phosphate-buffered saline (PBS) at pH 7.4 is typically used to simulate physiological conditions.
-
Procedure: Samples are incubated in the degradation medium at 37°C for predetermined time points (e.g., 1, 3, 7, 14, 28 days). At each time point, samples are removed, rinsed with deionized water, and dried under vacuum until a constant weight is achieved.
-
Data Analysis:
-
Mass Loss (%): Calculated from the initial and final dry weights of the samples.
-
Molecular Weight Analysis: Gel permeation chromatography (GPC) can be used to monitor the decrease in polymer molecular weight over time.
-
Morphological Changes: Scanning electron microscopy (SEM) can be used to visualize changes in the surface morphology of the polymer.
-
pH of Degradation Medium: The pH of the PBS can be monitored to assess the release of acidic degradation products.
-
-
In Vitro Drug Release Assay
-
Objective: To determine the release kinetics of a model drug from the polymer matrix.
-
Methodology:
-
Preparation of Drug-Loaded Polymer: A model drug is encapsulated within the polymer matrix (e.g., nanoparticles, films) using techniques like emulsion-evaporation, solvent casting, or 3D printing.
-
Release Study: A known amount of the drug-loaded polymer is placed in a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
Sampling: At specific time intervals, aliquots of the release medium are collected and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.
-
Biocompatibility Assessment (MTT Assay)
-
Objective: To assess the in vitro cytotoxicity of the polymer.
-
Methodology:
-
Cell Culture: A specific cell line (e.g., fibroblasts, endothelial cells) is cultured in a 96-well plate.
-
Exposure to Polymer: The cells are exposed to extracts of the polymer (prepared by incubating the polymer in cell culture medium) or directly to the polymer material for a specified period (e.g., 24, 48, 72 hours).
-
MTT Reagent: After the exposure period, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells.
-
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the evaluation of these polymers.
Caption: NRF2 signaling pathway activation by citraconate.
Safety Operating Guide
Proper Disposal of Dimethyl Citraconate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of dimethyl citraconate, ensuring compliance and laboratory safety.
Summary of Key Disposal Procedures
The primary recommendation for the disposal of this compound is to entrust the process to a licensed waste disposal company.[1] Adherence to local and national regulations is mandatory for all disposal methods.[1] While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to prevent its release into the environment.[1]
Quantitative Data
The following table summarizes the key physical and chemical properties of a related compound, dimethyl itaconate, which can be useful for handling and storage considerations.
| Property | Value |
| Physical State | Solid |
| Appearance | White |
| Melting Point/Range | 34 - 39 °C / 93.2 - 102.2 °F |
| Boiling Point/Range | 208 °C / 406.4 °F |
| Flash Point | 100 °C / 212 °F |
| Specific Gravity | 1.124 |
| Vapor Pressure | 11 mmHg @ 108°C |
| Source: Fisher Scientific Safety Data Sheet[2] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Containment: In case of a spill, prevent the spread of the material. For solid this compound, avoid dust formation.[2]
-
Collection of Waste:
-
Carefully collect the waste this compound and any contaminated materials (e.g., absorbent pads, gloves) into a designated, properly labeled, and sealed container.
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste. Subsequent rinses of thoroughly emptied containers can be managed according to standard laboratory procedures.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[2]
-
Keep the waste container tightly closed.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation: Maintain a record of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
